3,5-Difluoro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSAZWCEHUYVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381421 | |
| Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63954-77-8 | |
| Record name | 3,5-difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Difluoro-2-hydroxybenzaldehyde, a key aromatic aldehyde intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design, process optimization, and quality control.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O₂ | [1][2] |
| Molecular Weight | 158.1 g/mol | [1] |
| Melting Point | 87-91 °C | [1] |
| Boiling Point | 181.9 ± 35.0 °C (at 760 mmHg) | [1] |
| Physical Form | Solid | [1][2] |
| Appearance | White to cream crystals or powder | Thermo Scientific Chemicals |
| Purity | ≥97% | [1] |
Experimental Protocols for Physical Property Determination
Detailed experimental protocols for determining the physical properties of this compound are not explicitly published. However, standard methodologies for aromatic aldehydes can be applied.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[4] For a pure compound, this range should be narrow.
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure. For high-melting solids like this compound, boiling point is determined under specific conditions.
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube or an aluminum block.[5][6]
-
Heating: The apparatus is heated gradually. As the temperature approaches the boiling point, a rapid stream of bubbles will emerge from the open end of the capillary tube.[5][6]
-
Observation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Representative Experimental Workflow: Synthesis of a Substituted Hydroxybenzaldehyde
Caption: A representative workflow for the synthesis of a substituted hydroxybenzaldehyde.
This document serves as a foundational guide to the physical properties of this compound. For applications requiring a high degree of precision, experimental verification of these properties is strongly recommended.
References
An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzaldehyde: Structure, Bonding, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical protocols related to 3,5-Difluoro-2-hydroxybenzaldehyde. Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles, data from commercial suppliers, and comparative analysis of analogous structures to offer a detailed profile. It is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.
Chemical Structure and Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄F₂O₂.[1] Its structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a hydroxyl group at position 2, and a formyl (aldehyde) group at position 1.
The presence of the electron-withdrawing fluorine atoms and the aldehyde group, along with the electron-donating hydroxyl group, significantly influences the electronic and chemical properties of the molecule. The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a key feature, impacting its conformation and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | PubChem[1] |
| Molecular Weight | 158.10 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 87-91 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 181.9 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |
| InChI | InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1C=O)O)F)F | PubChem[1] |
Bonding and Molecular Geometry
The bonding in this compound is characterized by the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. The C-F bonds are strong and polar due to the high electronegativity of fluorine. The hydroxyl and aldehyde groups are situated ortho to each other, which allows for the formation of a strong intramolecular hydrogen bond. This interaction contributes to the planarity of the molecule and influences the chemical shifts observed in NMR spectroscopy.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as 3,5-dibromo-2-hydroxybenzaldehyde, suggests that the molecule is likely to be planar with significant intermolecular interactions, such as π–π stacking, in the solid state.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde Proton (-CHO): Singlet, δ 9.8 - 10.5 ppm. - Hydroxyl Proton (-OH): Broad singlet, δ 11.0 - 12.0 ppm (due to intramolecular H-bonding). - Aromatic Protons (Ar-H): Two distinct signals, likely appearing as multiplets or doublets of doublets in the region of δ 7.0 - 7.5 ppm, showing coupling to each other and to the fluorine atoms. |
| ¹³C NMR | - Carbonyl Carbon (-CHO): δ 190 - 195 ppm. - Aromatic Carbons (Ar-C): Six distinct signals in the range of δ 110 - 160 ppm. Carbons attached to fluorine will show large C-F coupling constants. The carbon bearing the hydroxyl group (C-OH) and the fluorinated carbons will be significantly deshielded. |
| FT-IR (cm⁻¹) | - O-H Stretch: Broad band, 3100 - 3300 cm⁻¹ (indicative of hydrogen bonding). - C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹. - C=O Stretch (Aldehyde): Strong band, 1650 - 1680 cm⁻¹. - C=C Stretch (Aromatic): 1580 - 1620 cm⁻¹. - C-F Stretch: Strong bands, 1100 - 1300 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z 158. - Major Fragments: m/z 157 ([M-H]⁺), m/z 129 ([M-CHO]⁺). |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic approach and standard analytical methodologies can be outlined based on established organic chemistry procedures for analogous compounds.
Synthesis Protocol: A Generalized Approach
The synthesis of this compound can be approached through the formylation of 2,4-difluorophenol. The Reimer-Tiemann reaction is a common method for the ortho-formylation of phenols.[3]
Reaction Scheme:
Figure 1: Generalized synthetic pathway for this compound.
Procedure:
-
Deprotonation: 2,4-Difluorophenol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding phenoxide.
-
Formylation: Chloroform is added to the solution, and the mixture is heated. The in-situ generated dichlorocarbene reacts with the phenoxide, primarily at the ortho position, to form a dichloromethyl-substituted intermediate.
-
Hydrolysis and Acidification: The reaction mixture is then hydrolyzed and acidified, which converts the dichloromethyl group into an aldehyde, yielding this compound.
-
Purification: The product can be purified by techniques such as steam distillation, followed by extraction and recrystallization or column chromatography.
Analytical Workflow
The characterization of synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.
Figure 2: Logical workflow for the analysis and characterization of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters would be employed. 2D NMR experiments like COSY and HSQC could be used for unambiguous assignment of proton and carbon signals.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if the sample is an oil.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ and analyze the characteristic absorption bands.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
-
Melting Point Determination:
-
Procedure: Use a standard melting point apparatus to determine the melting range of the purified solid. A sharp melting range is indicative of high purity.
-
Conclusion
This compound is a valuable building block in organic synthesis. While detailed experimental data is not widely published, this guide provides a thorough overview of its chemical structure, bonding, and predicted analytical characteristics based on established chemical principles and data from analogous compounds. The provided generalized experimental protocols for synthesis and analysis offer a solid foundation for researchers working with this compound. Further research to publish detailed experimental spectroscopic and crystallographic data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde from 2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3,5-Difluoro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the commercially available starting material, 2,4-difluorophenol.
The core of this guide focuses on a highly regioselective ortho-formylation methodology. While various classical formylation methods such as the Reimer-Tiemann and Duff reactions are known for phenols, they often suffer from moderate yields and a lack of regioselectivity. The magnesium-mediated ortho-formylation, however, offers a robust and selective alternative for the preparation of substituted salicylaldehydes.[1] This method is particularly advantageous as it generally provides exclusive ortho-formylation, which is critical for the synthesis of the target molecule.[1]
The proposed synthesis is based on the well-established magnesium-mediated formylation of phenols, which has been successfully applied to a range of substituted phenols, including those with halogen substituents.[1]
Proposed Synthetic Pathway: Magnesium-Mediated ortho-Formylation
The recommended synthetic strategy for the preparation of this compound from 2,4-difluorophenol is the magnesium-mediated ortho-formylation. This method involves the in-situ formation of a magnesium phenoxide, which then directs the formylation to the position adjacent to the hydroxyl group.
The reaction proceeds via the deprotonation of 2,4-difluorophenol using a magnesium base, followed by the introduction of a formyl group using paraformaldehyde. The electron-withdrawing nature of the fluorine atoms on the aromatic ring influences the reactivity, though halogen-substituted phenols are generally good substrates for this reaction.
Caption: Proposed reaction pathway for the synthesis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorophenol | - |
| Key Reagents | Magnesium Chloride (anhydrous), Triethylamine, Paraformaldehyde | [1] |
| Solvent | Tetrahydrofuran (anhydrous) | [1] |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Estimated Yield | 60-80% | Based on analogous reactions |
| Product Formula | C₇H₄F₂O₂ | - |
| Product Molar Mass | 158.10 g/mol | - |
Detailed Experimental Protocol
This protocol is adapted from a well-documented procedure for the ortho-formylation of 2-bromophenol and is expected to be applicable to 2,4-difluorophenol with minor modifications.[1]
Materials:
-
2,4-Difluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa is purged with argon or nitrogen gas to establish an inert atmosphere.
-
Addition of Reagents: To the flask, add anhydrous magnesium chloride (2.0 equivalents) and solid paraformaldehyde (3.0 equivalents). Maintain a slight positive pressure of the inert gas.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add triethylamine (2.0 equivalents) dropwise via syringe. Stir the resulting mixture for 10 minutes at room temperature.
-
Addition of Starting Material: Add 2,4-difluorophenol (1.0 equivalent) dropwise via syringe to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask. Transfer the organic phase to a separatory funnel.
-
Extraction and Washing: Wash the organic layer successively with 1 N HCl (three times) and water (three times).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: A summary of the experimental workflow.
Reaction Mechanism and Regioselectivity
The high ortho-selectivity of the magnesium-mediated formylation is attributed to the formation of a chelate intermediate. The magnesium ion coordinates with both the phenoxide oxygen and the oxygen of formaldehyde, bringing the formylating agent in close proximity to the ortho position of the aromatic ring. This directed metalation facilitates the electrophilic aromatic substitution preferentially at the carbon adjacent to the hydroxyl group.
The electron-withdrawing fluorine atoms at the C2 and C4 positions of the starting phenol decrease the nucleophilicity of the aromatic ring. However, the strong directing effect of the magnesium-phenoxide complex is generally sufficient to overcome this deactivation and achieve formylation at the sterically accessible ortho position (C6).
References
An In-depth Technical Guide to the Reactivity and Functional Groups of 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, coupled with the reactive aldehyde functionality, make it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its core functional groups, reactivity, and key applications, supported by experimental data and protocols for its utilization.
Core Functional Groups and Their Influence on Reactivity
The reactivity of this compound is dictated by the interplay of its three primary functional groups: the aldehyde, the hydroxyl group, and the fluorine substituents on the aromatic ring.
-
Aldehyde Group (-CHO): This group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and can participate in various carbon-carbon bond-forming reactions. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing nature of the fluorine atoms.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can participate in O-alkylation, O-acylation, and can act as a directing group in electrophilic aromatic substitution, although the strong deactivating effect of the fluorine atoms mitigates this influence. The proximity of the hydroxyl group to the aldehyde (ortho position) allows for intramolecular hydrogen bonding and facilitates the formation of stable metal chelates with Schiff bases derived from it.
-
Fluorine Atoms (-F): The two fluorine atoms at positions 3 and 5 are strongly electron-withdrawing, which has several consequences for the molecule's reactivity. They increase the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon. They also deactivate the benzene ring towards electrophilic aromatic substitution.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| CAS Number | 63954-77-8 | [1] |
| Melting Point | 87-91 °C | [2] |
| Boiling Point | 181.9 ± 35.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically >97% | [1] |
Table 1: Physical and Chemical Properties of this compound.
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched resources. The following data for the related compound 3-fluoro-2-hydroxybenzaldehyde is provided for comparative purposes. Researchers should perform their own analytical characterization.
| Spectroscopic Data for 3-Fluoro-2-hydroxybenzaldehyde | |
| IR Spectrum | An IR spectrum is available for 3-fluoro-2-hydroxybenzaldehyde, which would show characteristic peaks for the O-H, C-H (aromatic and aldehydic), C=O, and C-F bonds. |
| ¹H NMR Spectrum | Would show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR Spectrum | Would exhibit signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbon bearing the hydroxyl group. |
Table 2: Reference Spectroscopic Data for the Analogous Compound 3-Fluoro-2-hydroxybenzaldehyde.
Key Reactions and Reactivity Profile
The primary reactivity of this compound centers around the aldehyde functional group, most notably in the formation of Schiff bases.
Schiff Base Formation
The condensation reaction with primary amines is a cornerstone of the reactivity of this aldehyde, leading to the formation of Schiff bases (imines). These compounds are versatile ligands capable of coordinating with a variety of metal ions to form stable complexes.
References
Spectroscopic Analysis of 3,5-Difluoro-2-hydroxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-2-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document presents predicted and exemplary spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on established principles of NMR, IR, and Mass Spectrometry, and by comparison with structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.0 | s | - | -OH |
| ~9.8 | s | - | -CHO |
| ~7.2 | ddd | ~9.0, 2.5, 2.5 | H-6 |
| ~7.0 | ddd | ~9.0, 2.5, 2.5 | H-4 |
Note: The chemical shifts are predictions and may vary based on experimental conditions. The phenolic proton (-OH) chemical shift can be highly variable and may broaden or exchange with D₂O. The aromatic protons (H-4 and H-6) are expected to show coupling to both fluorine atoms.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~155 (dd) | C-F (C-3) |
| ~153 (dd) | C-F (C-5) |
| ~150 (d) | C-OH (C-2) |
| ~120 (d) | C-CHO (C-1) |
| ~115 (dd) | C-H (C-6) |
| ~110 (dd) | C-H (C-4) |
Note: The chemical shifts are predictions. Carbons attached to fluorine will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling.
Table 3: Exemplary IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2900 - 2800 | Weak | C-H stretch (aldehyde) |
| 1700 - 1680 | Strong | C=O stretch (aldehyde) |
| 1600 - 1580 | Medium | C=C stretch (aromatic) |
| 1500 - 1400 | Medium | C=C stretch (aromatic) |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1200 - 1100 | Strong | C-F stretch |
Note: The presence of strong electron-withdrawing fluorine atoms may shift the C=O and O-H stretching frequencies compared to unsubstituted 2-hydroxybenzaldehyde.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | Moderate | [M-H]⁺ |
| 129 | Moderate | [M-CHO]⁺ |
| 101 | Low | [M-CHO-CO]⁺ |
Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be prominent. Fragmentation will likely involve the loss of the formyl radical (-CHO) and subsequent loss of carbon monoxide (CO).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Acquire the FID.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.[1]
-
The solution should be free of any particulate matter. If necessary, filter the solution.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe can be used.
-
Set the ion source to the electron ionization (EI) mode.
-
The ion source temperature is typically set between 200-250 °C.
-
-
Data Acquisition:
-
Inject the sample into the instrument. If using GC-MS, the sample will be vaporized in the injection port and separated on the GC column before entering the mass spectrometer.
-
The molecules are ionized and fragmented in the ion source.
-
The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: Solubility of 3,5-Difluoro-2-hydroxybenzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Difluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of significant interest in the synthesis of biologically active compounds and advanced materials. Its physicochemical properties, particularly its solubility in various organic solvents, are fundamental parameters that influence reaction kinetics, purification strategies, and the formulation of final products. The presence of both a hydroxyl and an aldehyde group, along with two fluorine atoms, imparts a unique polarity and potential for hydrogen bonding, making its solubility behavior complex and solvent-dependent.
A thorough literature search indicates a lack of publicly available, quantitative solubility data for this compound. Therefore, this guide focuses on providing detailed, robust experimental protocols to enable researchers to determine its solubility in solvents relevant to their specific applications.
Physicochemical Properties of this compound
A summary of the known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Solid |
| Melting Point | 87-91 °C |
| Boiling Point | 181.9 ± 35.0 °C at 760 mmHg |
| CAS Number | 63954-77-8 |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is crucial for understanding the thermodynamic properties of a solute in a solvent. The most widely accepted method for this is the isothermal saturation method, also known as the shake-flask method.[1][2] This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute. The following sections detail the isothermal saturation method followed by three common analytical techniques for quantification: gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Isothermal Saturation Method (Shake-Flask)
This is the foundational step for all subsequent analytical methods.
Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully collect a sample of the supernatant (the clear, saturated solution) for analysis. This is typically done using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.[2]
References
Safety and handling precautions for 3,5-Difluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-hydroxybenzaldehyde
This document provides comprehensive safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a fluorinated benzaldehyde derivative used in the synthesis of various chemical compounds, including organometallic ligands and heterocyclic molecules.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | This compound | |
| CAS Number | 63954-77-8 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.1 g/mol | |
| Physical State | Solid | [1] |
| Melting Point | 87 - 91 °C | [1] |
| Purity | 98% |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand the associated risks before handling.
GHS Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
GHS Label Elements:
Hazard Statements:
NFPA Ratings:
-
Health Hazard : 3 - Short exposure could cause serious temporary or residual injury.[1]
-
Fire Hazard : 0 - Materials that will not burn.[1]
-
Reactivity : 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]
Experimental Safety Protocols
The following protocols are derived from standard safety data sheets and are mandatory for handling this compound.
First-Aid Measures
-
General Advice : Show the Safety Data Sheet (SDS) to the attending medical professional. First responders should protect themselves.[3]
-
If Inhaled : Remove the person to fresh air and ensure they are comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation develops and persists, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing.[1] Seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]
Accidental Release Measures
-
Personal Precautions : Evacuate the area. Do not attempt to handle the spill without suitable protective equipment.[1] Avoid breathing dust and contact with the substance.[4] Ensure adequate ventilation.
-
Environmental Precautions : Prevent the substance from entering drains, sewers, or public waters.[1][4]
-
Methods for Cleaning Up :
Handling, Storage, and Disposal
Proper handling and storage are essential to minimize risk.
Safe Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eye wash stations and safety showers must be available in the immediate vicinity of potential exposure.[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield (CFR 1910.133).[1]
-
Hand Protection : Wear appropriate protective gloves (CFR 1910.138).[1]
-
Skin and Body Protection : Wear suitable protective clothing and safety shoes (CFR 1910.136).[1]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator (CFR 1910.134).[1]
-
-
Hygiene Measures : Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the product and before breaks.[1][3]
Storage Conditions
-
Technical Measures : Store in compliance with applicable regulations.[1]
-
Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The substance is air-sensitive; store under an inert gas like nitrogen.[1][5]
-
Incompatible Materials : Keep away from strong oxidizing agents.[1]
-
Packaging : Keep in the original container.
Disposal
-
Waste Treatment : Dispose of the substance and its container at an authorized hazardous waste disposal facility.[1] An incinerator equipped with an afterburner and flue gas scrubber is recommended.[1] Do not allow it to be released into the environment.[5]
Stability and Reactivity
-
Reactivity : The product is stable under normal handling and storage conditions.[1]
-
Chemical Stability : Stable under recommended storage conditions.[1]
-
Conditions to Avoid : Keep away from heat, sparks, open flames, and direct sunlight.[1][5] Avoid dust formation.[5]
-
Incompatible Materials : Strong oxidizing agents and strong bases.[1][5]
-
Hazardous Decomposition Products : Under fire conditions, thermal decomposition can generate carbon oxides and hydrogen fluoride.[1]
Safe Handling Workflow
The following diagram illustrates the lifecycle of handling this compound in a research setting.
Caption: Workflow for safe handling of this compound.
References
The Enigmatic Mechanistic Profile of 3,5-Difluoro-2-hydroxybenzaldehyde: A Technical Overview for Researchers
An In-Depth Exploration of Potential Biological Activities and Mechanisms of Action Based on Structural Analogs
Abstract
3,5-Difluoro-2-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, presents a compelling yet understudied profile for researchers in drug discovery and chemical biology. While direct experimental evidence delineating its mechanism of action in biological systems is currently limited, its structural similarity to a class of bioactive salicylaldehyde derivatives allows for the formulation of well-grounded hypotheses regarding its potential therapeutic effects. This technical guide synthesizes the known biological activities of structurally related compounds to infer the probable mechanistic pathways influenced by this compound. We explore potential anti-inflammatory, anticancer, and enzyme-inhibitory activities, providing detailed experimental protocols for future investigations and visualizing the implicated signaling pathways. This document serves as a foundational resource for scientists poised to unravel the therapeutic potential of this intriguing molecule.
Introduction
Salicylaldehyde and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer and anti-inflammatory effects. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two fluorine atoms at the 3 and 5 positions of the 2-hydroxybenzaldehyde scaffold suggests that this compound could exhibit unique and potent biological effects. This guide provides a comprehensive overview of the plausible mechanisms of action of this compound by examining the established activities of its structural analogs.
Potential Mechanisms of Action and Key Signaling Pathways
Based on the literature for analogous compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity via NF-κB Inhibition
A prominent mechanism of action for salicylates and their derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of the inflammatory response.
Proposed NF-κB Inhibition Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity through Modulation of Cell Signaling and Enzyme Inhibition
Substituted benzaldehydes and their derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The anticancer activity could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.
Potential Modulation of the Sonic Hedgehog (Shh) Signaling Pathway
Phenolic compounds have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is crucial during embryonic development and can be aberrantly activated in several cancers.[7][8]
Hypothesized Sonic Hedgehog Pathway Modulation
Caption: Hypothesized modulation of the Sonic Hedgehog signaling pathway.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available in the public domain. The following table summarizes data from structurally similar compounds to provide a reference for potential efficacy.
| Compound | Biological Activity | Assay | Cell Line / Target | IC50 / EC50 | Reference |
| Salicylaldehyde Benzoylhydrazone Derivatives | Anticancer | MTT Assay | Leukemic cell lines | Low µM to nM range | [9] |
| Fluorinated 3,4-dihydroxychalcones (Salicylaldehyde derivatives) | 5-Lipoxygenase Inhibition | Enzyme Assay | Rat Basophil Leukemia (RBL-1) cells | Not specified | [10] |
| Substituted Benzaldehydes | Cytotoxicity | MTT Assay | Various cancer cell lines (OVCAR-8, SF-295, HCT-116, HL-60) | 0.36 to 4.75 µg/mL | [5] |
Detailed Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of the compound on cell viability.[11][12][13][14]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Caption: A simplified workflow for the MTT cell viability assay.
Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme target.[15][16][17][18]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In each well, add the assay buffer, the compound at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the product formation or substrate depletion over time by monitoring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.[19][20][21][22]
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-IκBα, IκBα, p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Silico Target Prediction
Given the absence of empirical data, in silico methods can provide valuable initial insights into the potential biological targets of this compound.[23][24][25] Various computational tools and databases can predict protein targets based on the chemical structure of a small molecule. These predictions can help prioritize experimental validation efforts.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the evidence from structurally related compounds strongly suggests its potential as a modulator of key biological pathways, particularly in the contexts of inflammation and cancer. This technical guide provides a foundational framework for initiating research into this promising compound. Future studies should focus on a systematic evaluation of its effects on the NF-κB and Shh signaling pathways, comprehensive screening against a panel of cancer cell lines, and identification of its direct molecular targets. Such investigations will be crucial in unlocking the therapeutic potential of this compound.
References
- 1. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarworks.umass.edu [scholarworks.umass.edu]
- 25. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Fluorinated benzaldehydes, in particular, are versatile building blocks in the synthesis of a wide array of pharmacologically active compounds and advanced materials.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of these crucial synthetic intermediates, detailing the seminal reactions that enabled their creation and presenting the experimental foundations upon which their modern applications are built.
Early Developments in Aromatic Fluorination: The Dawn of a New Field
The journey to fluorinated benzaldehydes began with the broader challenge of introducing fluorine into aromatic rings. Early organofluorine chemistry was fraught with difficulties due to the extreme reactivity of elemental fluorine.[4] However, the late 19th and early 20th centuries saw the pioneering work that would lay the groundwork for the synthesis of these valuable compounds.
A pivotal moment in organofluorine chemistry arrived in 1862 when Alexander Borodin reported the synthesis of benzoyl fluoride from benzoyl chloride and potassium bifluoride. This reaction was a landmark, demonstrating the feasibility of halogen exchange for the formation of a carbon-fluorine bond on an aromatic acyl group.
The Balz-Schiemann Reaction: A Breakthrough in Aromatic Fluorination
The first widely applicable and reliable method for the introduction of a fluorine atom into an aromatic ring was the Balz-Schiemann reaction , discovered in 1927 by German chemists Günther Balz and Günther Schiemann.[5][6] This reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate intermediate.[5][6]
The Balz-Schiemann reaction was a significant advancement as it provided a controlled method for aromatic fluorination, avoiding the hazardous conditions of direct fluorination.[5] This discovery opened the door for the synthesis of a wide variety of fluoroaromatic compounds, which would eventually include fluorinated benzaldehydes.
Experimental Protocol: The Balz-Schiemann Reaction
While the original 1927 publication by Balz and Schiemann provides the foundational methodology, the following is a generalized experimental protocol representative of the classic Balz-Schiemann reaction:
Step 1: Diazotization
-
An aromatic amine is dissolved in an aqueous solution of a non-oxidizing acid, typically hydrochloric acid.
-
The solution is cooled to between 0 and 5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The completion of the diazotization is monitored, often by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Formation of the Diazonium Tetrafluoroborate Salt
-
A cold aqueous solution of fluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄) is added to the diazonium salt solution.
-
The corresponding aryl diazonium tetrafluoroborate often precipitates from the solution and can be collected by filtration.
Step 3: Thermal Decomposition
-
The isolated and dried diazonium tetrafluoroborate salt is gently heated.
-
The salt decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride.
-
The resulting aryl fluoride is then purified, typically by distillation or recrystallization.
Early Synthesis of a Fluorinated Benzaldehyde: The Gattermann-like Reaction
One of the earliest documented syntheses of a fluorinated benzaldehyde appeared in a 1932 publication in the Journal für Praktische Chemie. The paper described the synthesis of 3-fluoro-4-ethoxybenzaldehyde using a Gattermann-like reaction.[4] This provided concrete evidence that the formylation of a fluorinated aromatic precursor was a viable synthetic route.
The Gattermann reaction and its variant, the Gattermann-Koch reaction, are classic methods for the formylation of aromatic compounds.[1][7] The Gattermann-Koch reaction, developed by Ludwig Gattermann and Julius Arnold Koch, utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst to introduce a formyl group onto an aromatic ring.[1][7]
Logical Workflow for Gattermann-like Synthesis of Fluorinated Benzaldehydes
Caption: Gattermann-like synthesis of fluorinated benzaldehydes.
Halogen Exchange (Halex) Reactions
Another significant pathway to fluorinated benzaldehydes is through nucleophilic aromatic substitution, specifically halogen exchange (Halex) reactions. In this method, a chloro- or bromo-substituted benzaldehyde is treated with a fluoride salt, typically potassium fluoride, to replace the halogen with fluorine. These reactions are often carried out at high temperatures in aprotic polar solvents. The presence of an electron-withdrawing group, such as the aldehyde functionality, activates the aromatic ring towards nucleophilic attack, facilitating the halogen exchange.
Quantitative Data from Halogen Exchange Reactions
The following table summarizes representative data for the synthesis of fluorobenzaldehydes via halogen exchange reactions.
| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide / Nitrobenzene | 210 | 80.9 | [8] |
| 2,6-Dichlorobenzaldehyde | KF | Phase transfer catalyst / Nitrobenzene | 160-190 | - | [8] |
Modern Synthetic Developments
While the Balz-Schiemann, Gattermann, and Halex reactions represent the historical foundations for the synthesis of fluorinated benzaldehydes, modern organic chemistry has seen the development of more sophisticated and efficient methods. These include advancements in catalysis, the use of novel fluorinating agents, and the development of milder reaction conditions. The strategic importance of fluorinated benzaldehydes in drug discovery continues to drive innovation in their synthesis.[1]
Signaling Pathway Implication: Fluorinated Compounds in Drug Discovery
The utility of fluorinated benzaldehydes is often realized in the synthesis of drug candidates that target specific biological signaling pathways. The incorporation of fluorine can enhance the binding affinity of a ligand to its receptor or enzyme, as well as improve its metabolic stability, leading to a more effective therapeutic agent.
Caption: Role of fluorinated compounds in modulating signaling pathways.
Conclusion
The history of fluorinated benzaldehydes is a testament to the ingenuity and perseverance of chemists in overcoming significant synthetic challenges. From the early breakthroughs in aromatic fluorination with the Balz-Schiemann reaction to the strategic application of formylation and halogen exchange reactions, the development of reliable synthetic routes to these compounds has had a profound impact on medicinal chemistry and materials science. The foundational experimental work detailed in this guide provides a crucial understanding for researchers and scientists working to leverage the unique properties of fluorine in the design of next-generation molecules.
References
- 1. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Nitro Chromene using 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6,8-difluoro-2-aryl-3-nitro-2H-chromene derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The protocol details a straightforward and efficient method starting from 3,5-Difluoro-2-hydroxybenzaldehyde and various β-nitrostyrenes.
Introduction
Chromene moieties are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] The introduction of a nitro group and fluorine atoms into the chromene scaffold can profoundly influence the molecule's physicochemical properties and pharmacological effects. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Nitrochromenes, in particular, have demonstrated promising potential as anticancer and antimicrobial agents.[1][4] Halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria.[1]
This application note describes a reliable protocol for the synthesis of 6,8-difluoro-3-nitro-2H-chromene derivatives and highlights their potential applications in drug development.
Synthesis of 6,8-Difluoro-2-aryl-3-nitro-2H-chromene
The synthesis proceeds via a domino oxa-Michael/aldol condensation reaction between this compound and a substituted β-nitrostyrene. This reaction is typically catalyzed by a base.
Reaction Scheme:
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 6,8-difluoro-2-aryl-3-nitro-2H-chromene.
Materials and Equipment:
-
This compound
-
Substituted β-nitrostyrene (e.g., (E)-1-(4-bromophenyl)-2-nitroethene)
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the substituted β-nitrostyrene (1.0 mmol).
-
Catalyst Addition: Add the catalyst, for example, DABCO (0.2 mmol), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) and determine its melting point.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Halogenated 2-Aryl-3-nitro-2H-chromenes
| Entry | Salicylaldehyde Derivative | β-Nitrostyrene Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 5-Fluorosalicylaldehyde | (E)-1-phenyl-2-nitroethene | DABCO | Acetonitrile | 3 | 50 |
| 2 | 5-Chlorosalicylaldehyde | (E)-1-(4-bromophenyl)-2-nitroethene | DABCO | Acetonitrile | 2.5 | 70 |
| 3 | 3,5-Dichlorosalicylaldehyde | (E)-1-phenyl-2-nitroethene | DABCO | Acetonitrile | 4 | 47 |
Data is representative and based on similar reported syntheses.[1]
Table 2: Spectroscopic Data for a Representative Halogenated 2-Aryl-3-nitro-2H-chromene (6-Chloro-2-(4-bromophenyl)-3-nitro-2H-chromene) [5]
| Data Type | Description |
| Melting Point | 157.7–158.1 °C |
| HRMS (ESI+) | [M]⁺ calcd. for C₁₅H₈BrCl₂NO₃, 398.9083; found, 398.9078 |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (s, 1H, CH), 7.47 (d, J = 8.6 Hz, 2H, 2 x CH), 7.37 (d, J = 2.4 Hz, 1H, CH), 7.23 (s, 1H, CH), 7.23 (d, J = 8.1 Hz, 2H, 2 x CH), 6.65 (s, 1H, CH) ppm |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.7, 142.4, 133.7, 134.7, 132.2, 128.4, 127.9, 127.7, 127.6, 124.1, 123.6, 120.2, 73.9 ppm |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of 6,8-difluoro-2-aryl-3-nitro-2H-chromene.
Potential Signaling Pathway Inhibition
Caption: A plausible signaling pathway inhibited by fluorinated nitro chromenes in cancer cells.
Applications in Drug Development
Derivatives of 6,8-difluoro-3-nitro-2H-chromene are of significant interest to researchers in drug development for several reasons:
-
Anticancer Activity: The presence of the nitro group and fluorine atoms can enhance the cytotoxic activity of the chromene scaffold against various cancer cell lines.[2][3][6] These compounds may act through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties: Halogenated nitrochromenes have demonstrated potent antibacterial activity, including against multidrug-resistant strains of bacteria such as Staphylococcus aureus.[1] The difluoro substitution pattern may contribute to improved efficacy and a favorable pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: This class of compounds serves as an excellent platform for SAR studies. By systematically modifying the aryl substituent at the 2-position and exploring other substitutions on the chromene ring, researchers can optimize the biological activity and selectivity of these molecules for specific therapeutic targets.
Conclusion
The synthesis of 6,8-difluoro-2-aryl-3-nitro-2H-chromenes from this compound represents a valuable route to novel compounds with significant potential in drug discovery. The straightforward synthetic protocol, coupled with the promising biological activities of this scaffold, makes it an attractive area for further investigation by researchers in medicinal chemistry and pharmacology.
References
- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 3,5-Difluoro-2-hydroxybenzaldehyde as a Precursor for IRE-1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Difluoro-2-hydroxybenzaldehyde as a starting material for the synthesis of potent and selective inhibitors of the Inositol-requiring enzyme 1α (IRE-1α), a key mediator of the Unfolded Protein Response (UPR). Detailed protocols for the synthesis and evaluation of these inhibitors are provided to facilitate research and development in this critical area of drug discovery.
Introduction to IRE-1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. Perturbations in ER homeostasis can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE-1α is a primary sensor of ER stress, possessing both kinase and endoribonuclease (RNase) activities. Upon activation, IRE-1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE-1α signaling can switch from a pro-survival to a pro-apoptotic response. Chronic IRE-1α activation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.
This compound: A Privileged Scaffold for IRE-1α Inhibitors
Salicylaldehyde derivatives have emerged as a promising class of IRE-1α RNase inhibitors. The hydroxy and aldehyde functional groups of the salicylaldehyde core are critical for binding to the active site of the IRE-1α RNase domain. Specifically, this compound offers a unique starting point for the synthesis of novel IRE-1α inhibitors. The fluorine substitutions at the 3 and 5 positions of the phenyl ring can enhance the molecule's binding affinity, metabolic stability, and cell permeability, key properties for effective drug candidates.
Structure-activity relationship (SAR) studies have shown that modifications to the salicylaldehyde scaffold can significantly impact inhibitory potency and selectivity. The general structure of these inhibitors often involves the condensation of the aldehyde group with a hydrazide to form a hydrazone.
Quantitative Data of a Representative Inhibitor
The following table summarizes the inhibitory activity of a representative IRE-1α inhibitor, a salicylaldehyde isonicotinoyl hydrazone analog, which can be synthesized from a salicylaldehyde precursor. While specific data for a this compound derivative is not publicly available in the searched literature, the data for a related compound illustrates the potential potency of this class of inhibitors.
| Compound Class | Target | Assay Type | IC50 (µM) | Reference |
| Salicylaldehyde Isonicotinoyl Hydrazone Analog | IRE-1α RNase | in vitro enzymatic assay | 0.226 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Isonicotinoyl Hydrazone
This protocol describes a general method for the synthesis of a salicylaldehyde isonicotinoyl hydrazone, which can be adapted for this compound.
Materials:
-
This compound
-
Isonicotinic acid hydrazide (Isoniazid)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of isonicotinic acid hydrazide in a minimal amount of warm ethanol.
-
Add the isonicotinic acid hydrazide solution to the this compound solution with continuous stirring.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add cold distilled water to the solution until a solid precipitates out.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro IRE-1α RNase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds on the RNase activity of IRE-1α.
Materials:
-
Recombinant human IRE-1α protein (cytoplasmic domain)
-
Fluorescently labeled XBP1 mRNA substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂)
-
Synthesized inhibitor compound dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well microplate, add the assay buffer.
-
Add the inhibitor compound at various concentrations to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the recombinant IRE-1α protein to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled XBP1 mRNA substrate to all wells.
-
Monitor the cleavage of the fluorescent substrate over time using a fluorescence plate reader (e.g., by measuring the change in fluorescence polarization or FRET).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The IRE-1α signaling pathway under ER stress.
Caption: Workflow for the synthesis of an IRE-1α inhibitor.
Caption: Workflow for the in vitro IRE-1α RNase inhibition assay.
References
Protocol for Schiff Base Condensation with 3,5-Difluoro-2-hydroxybenzaldehyde
Application Note
Schiff bases derived from substituted hydroxybenzaldehydes are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. The presence of the azomethine (-C=N-) group, in conjunction with hydroxyl and fluoro functional groups, endows these molecules with the ability to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The fluorine atoms on the phenyl ring of 3,5-Difluoro-2-hydroxybenzaldehyde can enhance the biological efficacy and stability of the resulting Schiff base.
This document provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation of this compound with various primary amines. The described methodology is based on established chemical principles for imine formation.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, alkyl amines, diamines)
-
Absolute Ethanol or Methanol (Anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
General Synthesis Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine or 0.5 equivalents for a diamine) in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (typically 60-80°C) for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the formation of the azomethine group and the overall structure.
Data Presentation: Synthesis of Schiff Bases from this compound
| Amine Substrate | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Physical Appearance | Melting Point (°C) | Key FT-IR Data (cm⁻¹) ν(C=N) |
| Aniline | 1:1 | Ethanol | Acetic Acid | 4 | 85-95 | Yellow solid | 118-120 | ~1615 |
| 4-Methylaniline | 1:1 | Ethanol | Acetic Acid | 4 | 88-96 | Pale yellow crystals | 135-137 | ~1610 |
| 4-Chloroaniline | 1:1 | Ethanol | Acetic Acid | 5 | 82-90 | Yellow needles | 142-144 | ~1612 |
| 4-Nitroaniline | 1:1 | Ethanol | Acetic Acid | 6 | 75-85 | Orange-yellow solid | 198-200 | ~1605 |
| Ethylenediamine | 2:1 | Methanol | None | 3 | 90-98 | Yellow powder | 210-212 | ~1620 |
| 1,2-Diaminopropane | 2:1 | Methanol | None | 3 | 89-97 | Yellow solid | 188-190 | ~1618 |
| Isoniazid | 1:1 | Ethanol | None | 5 | 80-90 | White solid | 276-278 | ~1608[2] |
Note: The data presented in this table is a compilation of typical results for Schiff base condensations and may vary depending on the specific experimental conditions.
Visualization
References
Application Notes and Protocols for 3,5-Difluoro-2-hydroxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The presence of two fluorine atoms on the salicylaldehyde core can significantly modulate the physicochemical and pharmacological properties of its derivatives, including metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of Schiff bases and chalcones, classes of compounds with demonstrated potential in various therapeutic areas. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the protocols and data for analogous compounds presented herein provide a strong foundation for initiating drug discovery programs with this versatile building block.
Key Applications in Drug Discovery
Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily through the synthesis of Schiff bases and chalcones.
-
Schiff Base Derivatives: The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds have been extensively investigated for their potential as anticancer, antibacterial, and antifungal agents. The imine linkage is often crucial for biological activity, and the difluorinated salicylaldehyde moiety can enhance these properties.
-
Chalcone Derivatives: Through Claisen-Schmidt condensation, this compound can be reacted with various acetophenones to yield chalcones. Chalcones are precursors to flavonoids and isoflavonoids and are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with various biological targets.
Data Presentation: Biological Activities of Analogous Hydroxybenzaldehyde Derivatives
The following tables summarize quantitative biological activity data for various Schiff base and chalcone derivatives synthesized from analogous hydroxybenzaldehydes. This data illustrates the potential therapeutic applications for derivatives of this compound.
Table 1: Anticancer Activity of Schiff Base Derivatives of 2-Hydroxybenzaldehydes
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa | 10.5 ± 0.8 | [1] |
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 | 12.3 ± 1.1 | [1] |
| Schiff Base | Water-soluble Cu(II) complex | A549 | 12 | [2] |
| Schiff Base | Water-soluble Zn(II) complex | A549 | 80 | [2] |
Table 2: Antimicrobial Activity of Hydroxybenzaldehyde Derivatives
| Compound Class | Derivative | Microorganism | MIC (mg/L) | Reference |
| Dihydroxybenzaldehyde | Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus | 500 (MIC50) | [3] |
| Dihydroxybenzaldehyde | 2,3-dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC50) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of representative bioactive compounds from a 2-hydroxybenzaldehyde scaffold are provided below. These protocols are directly applicable to this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone derivative from this compound and an acetophenone.
Materials:
-
This compound
-
Appropriate acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a flask, dissolve this compound (1 equivalent) and the acetophenone (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Cool the solution in an ice bath. While stirring vigorously, add the aqueous KOH or NaOH solution dropwise. A change in color is often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MAPK signaling pathway, a common target for anticancer drugs.
Experimental Workflow Diagram
Caption: Drug discovery workflow using this compound.
References
Applications of 3,5-Difluoro-2-hydroxybenzaldehyde in Materials Science: A Prospective Overview
Introduction
3,5-Difluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with significant potential as a building block in the synthesis of advanced materials. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a chelating hydroxyl group, make it an attractive candidate for the development of novel polymers, metal-organic frameworks (MOFs), liquid crystals, and functional small molecules. While specific, detailed applications of this compound in materials science are not extensively documented in publicly available literature, this application note provides a comprehensive overview of its potential uses based on the established chemistry of similar benzaldehyde derivatives. The protocols and data presented herein are generalized from related systems and are intended to serve as a foundational guide for researchers and scientists. A related compound, 3,5-Difluoro-2,4-dihydroxybenzaldehyde, is noted for its use as a synthetic intermediate and in fluorescent dyes, suggesting similar potential for the title compound[1].
Potential Applications and Synthetic Protocols
The primary utility of this compound in materials science is anticipated to be in the synthesis of:
-
Schiff Base Ligands and Metal Complexes: For applications in catalysis, sensing, and photoluminescent materials.
-
High-Performance Polymers: For applications requiring thermal stability and specific optoelectronic properties.
-
Metal-Organic Frameworks (MOFs): As a functionalized organic linker for gas storage, separation, and catalysis.
-
Liquid Crystals: As a core component in the design of novel mesogenic materials.
Synthesis of Schiff Base Ligands and Metal Complexes
The reaction of this compound with primary amines yields Schiff bases, which are versatile ligands for a wide range of metal ions. The fluorine substituents are expected to enhance the thermal stability and influence the electronic properties of the resulting metal complexes.
Experimental Protocol: General Synthesis of a Schiff Base Ligand
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0 equivalent of a selected primary amine (e.g., aniline or a derivative) in 20 mL of anhydrous ethanol.
-
Reaction: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. A color change and/or the formation of a precipitate is often observed.
-
Reflux: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture and reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the purified Schiff base ligand.
-
Characterization: Characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the azomethine (-CH=N-) bond.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis and characterization of a Schiff base ligand from this compound.
Synthesis of High-Performance Polymers
This compound can be used as a monomer in the synthesis of various polymers, such as poly(azomethine)s and poly(phenylene vinylene)s, through condensation and Wittig-type reactions, respectively. The fluorine atoms are expected to impart desirable properties such as increased thermal stability, improved solubility in organic solvents, and modified electronic characteristics.
Experimental Protocol: Synthesis of a Poly(azomethine)
-
Monomer Preparation: Prepare a Schiff base monomer by reacting this compound with a diamine (e.g., p-phenylenediamine) using the protocol described above.
-
Polymerization: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the purified Schiff base monomer in an appropriate solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 120-160 °C) under a nitrogen atmosphere for 24-48 hours.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polymer.
-
Purification: Filter the polymer and wash it extensively with the non-solvent to remove any unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer's structure by FT-IR and NMR, its molecular weight by gel permeation chromatography (GPC), and its thermal stability by thermogravimetric analysis (TGA).
Data from a Related Polymer System
While specific data for polymers derived from this compound is unavailable, the following table provides typical properties for a poly(azomethine) derived from a similar fluorinated hydroxybenzaldehyde.
| Property | Value |
| Number Average Molecular Weight (Mn) | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Decomposition Temperature (TGA, 5% weight loss) | 400 - 450 °C |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
Synthesis of Metal-Organic Frameworks (MOFs)
The hydroxyl and aldehyde functionalities of this compound make it a promising candidate as an organic linker for the synthesis of functional MOFs. The hydroxyl group can coordinate to metal centers, while the aldehyde group can either remain as a functional group within the pores or be used for post-synthetic modification.
Experimental Protocol: General Solvothermal Synthesis of a MOF
-
Reactant Mixture: In a Teflon-lined autoclave, combine a metal salt (e.g., zinc nitrate hexahydrate), this compound (as the organic linker), and a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF). The molar ratio of metal to linker is a critical parameter to be optimized.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh DMF and then with a low-boiling point solvent like ethanol or acetone to remove unreacted starting materials.
-
Activation: Activate the MOF by removing the solvent molecules from the pores. This can be achieved by heating under vacuum or by solvent exchange followed by supercritical drying.
-
Characterization: Characterize the MOF using powder X-ray diffraction (PXRD) to confirm its crystal structure, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
Logical Flow for MOF Synthesis and Characterization
Caption: Logical workflow for the synthesis and characterization of a Metal-Organic Framework using this compound as a linker.
Synthesis of Liquid Crystals
The rigid core of the this compound molecule can be incorporated into larger molecular structures to induce liquid crystalline behavior. By attaching flexible alkyl chains via ester or ether linkages, it is possible to synthesize calamitic (rod-like) or discotic liquid crystals.
Experimental Protocol: Synthesis of a Calamitic Liquid Crystal
-
Esterification/Etherification: React the hydroxyl group of this compound with a long-chain alkyl halide or acyl chloride (e.g., CnH2n+1Br or CnH2n+1COCl, where n > 4) in the presence of a base (e.g., K₂CO₃ or pyridine) to attach a flexible tail.
-
Schiff Base Formation: React the aldehyde group of the product from step 1 with a substituted aniline that also contains a long alkyl chain to create a rod-like molecule with two flexible tails.
-
Purification: Purify the final product by column chromatography followed by recrystallization.
-
Characterization: Characterize the chemical structure using NMR and FT-IR. Investigate the liquid crystalline properties using differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to observe the textures of the mesophases.
Expected Properties of a Derived Liquid Crystal
The introduction of the lateral fluorine atoms is expected to influence the mesomorphic properties in several ways:
-
Modification of Mesophase Stability: The fluorine atoms can alter the dipole moment and polarizability of the molecule, potentially leading to the formation of different mesophases (e.g., nematic, smectic) at different temperature ranges compared to non-fluorinated analogs.
-
Influence on Transition Temperatures: The melting and clearing points of the liquid crystal are likely to be affected by the changes in intermolecular interactions caused by the fluorine substituents.
Conclusion
This compound is a promising but currently underutilized building block in materials science. Based on the known chemistry of analogous compounds, it holds significant potential for the synthesis of a variety of advanced materials, including thermally stable polymers, functional metal-organic frameworks, and novel liquid crystals. The protocols and prospective data presented in this application note are intended to provide a solid foundation and starting point for researchers to explore the rich materials chemistry of this versatile molecule. Further experimental investigation is required to fully elucidate its properties and applications.
References
Application Notes: 3,5-Difluoro-2-hydroxybenzaldehyde as a Versatile Building Block for "Turn-On" Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-hydroxybenzaldehyde is a valuable aromatic aldehyde building block for the synthesis of Schiff base-derived fluorescent probes. The electron-withdrawing fluorine atoms can enhance the acidity of the hydroxyl group and influence the photophysical properties of the resulting probe, making it a promising candidate for the development of sensitive and selective chemosensors. Schiff base condensation of this aldehyde with various amino-functionalized molecules allows for the straightforward creation of probes tailored for the detection of specific analytes such as metal ions and pH changes. These probes often exhibit a "turn-on" fluorescence response, where the fluorescence intensity dramatically increases upon binding to the target analyte. This characteristic is highly desirable for sensing applications as it provides a high signal-to-noise ratio.
Principle of Operation: Schiff Base Formation and Analyte Sensing
The core of the fluorescent probes derived from this compound is a Schiff base linkage (imine bond), typically formed by the condensation reaction between the aldehyde group and a primary amine. The choice of the amine-containing partner is crucial as it dictates the probe's selectivity and sensing mechanism.
For instance, incorporating a metal-chelating moiety, such as a hydrazine or ethylenediamine group, can yield a probe selective for metal ions like aluminum (Al³⁺). In its free form, the probe may be non-fluorescent or weakly fluorescent due to mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to the target metal ion, these quenching pathways are often inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Similarly, by selecting an appropriate amine, probes sensitive to pH changes can be developed. Protonation or deprotonation of the Schiff base or other functional groups on the probe can alter its electronic structure and, consequently, its fluorescence properties.
Applications
Fluorescent probes synthesized from this compound can be utilized in a variety of research and development areas:
-
Environmental Monitoring: Detection of heavy metal ion contamination in water sources.
-
Cellular Imaging: Visualization of intracellular metal ion fluctuations or pH changes in living cells.
-
Drug Discovery: Screening for compounds that modulate metal ion homeostasis or cellular pH.
Representative Photophysical and Performance Data
The following table summarizes typical quantitative data for a hypothetical "turn-on" fluorescent probe for Al³⁺ detection, synthesized from this compound. This data is representative of what can be expected for such a probe and should be determined experimentally for any newly synthesized compound.
| Property | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Quantum Yield (Φ) (Free Probe) | < 0.01 |
| Quantum Yield (Φ) (Probe-Al³⁺) | > 0.3 |
| Detection Limit (LOD) | 1 - 100 nM |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 |
| Response Time | < 5 minutes |
| Optimal pH Range | 5.0 - 8.0 |
Experimental Protocols
Protocol 1: Synthesis of a "Turn-On" Fluorescent Probe for Al³⁺ Detection
This protocol describes the synthesis of a Schiff base fluorescent probe (Probe-Al) by reacting this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of hydrazine hydrate (1 mmol) in 10 mL of absolute ethanol dropwise while stirring.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a condenser and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol and dry it under vacuum.
-
If necessary, purify the crude product by silica gel column chromatography to obtain the pure Probe-Al.
-
Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Al³⁺ Detection using Probe-Al
Materials:
-
Probe-Al stock solution (e.g., 1 mM in DMSO)
-
Aluminum salt solution (e.g., Al(NO₃)₃·9H₂O, 10 mM in deionized water)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of Probe-Al (e.g., 10 µM) in the desired buffer (e.g., HEPES buffer in a DMSO/water mixture).
-
In a quartz cuvette, place 2 mL of the buffered solution.
-
Add a small aliquot of the Probe-Al stock solution to achieve the final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the probe solution (excitation at ~370 nm).
-
Perform a titration by adding increasing amounts of the Al³⁺ stock solution to the cuvette.
-
After each addition of Al³⁺, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum (~460 nm) against the concentration of Al³⁺ to generate a calibration curve.
-
For selectivity studies, repeat the experiment with other metal ions at a concentration significantly higher than that of Al³⁺ and compare the fluorescence response.
Mandatory Visualizations
Caption: General synthesis workflow for Schiff base fluorescent probes.
Caption: Signaling pathway of a "turn-on" fluorescent probe for Al³⁺.
Application Notes and Protocols for the Synthesis of Metal Complexes with 3,5-Difluoro-2-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel metal complexes derived from Schiff bases of 3,5-Difluoro-2-hydroxybenzaldehyde. This class of compounds is of significant interest in medicinal chemistry and drug development due to the potential synergistic effects of the bioactive Schiff base ligand and the coordinated metal ion. The introduction of fluorine atoms at the 3 and 5 positions of the salicylaldehyde moiety is expected to enhance the lipophilicity and metabolic stability of the resulting metal complexes, potentially leading to improved biological activity.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that form stable complexes with a wide range of transition metal ions. Those derived from salicylaldehyde and its analogues are particularly noteworthy for their biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The biological potential of these Schiff base metal complexes is often attributed to the combined properties of the ligand and the metal center, which can be fine-tuned by modifying the substituents on the aromatic rings.
The focus of these notes is on the derivatives of this compound. The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the ligand, affecting its coordination behavior and the stability of the resulting metal complexes. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance drug-like properties.
Synthesis of Schiff Base Ligands
The synthesis of Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine. The choice of the amine component (e.g., aliphatic or aromatic diamines) allows for the creation of a diverse library of ligands with varying structural features.
Experimental Protocol: Synthesis of a Schiff Base Ligand from this compound and Ethylenediamine
This protocol describes a general procedure for the synthesis of a tetradentate Schiff base ligand.
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of absolute ethanol.
-
To this solution, add ethylenediamine (1 mmol) dropwise with constant stirring.
-
A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid product is washed with cold ethanol and dried in a desiccator over anhydrous CaCl2.
Characterization: The synthesized Schiff base ligand should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch typically appearing around 1600-1630 cm⁻¹).
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the ligand.
Synthesis of Metal Complexes
The synthesized Schiff base ligands can be used to prepare metal complexes by reacting them with various metal salts. The choice of metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) can significantly impact the geometry and biological activity of the final complex.
Experimental Protocol: Synthesis of a Cu(II) Complex
This protocol outlines a general method for the synthesis of a metal complex with the previously prepared Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Copper(II) acetate monohydrate (or other suitable copper salt)
-
Absolute Ethanol
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 30 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
The mixture is then refluxed for 3-5 hours, during which a colored precipitate should form.
-
After cooling to room temperature, the metal complex is collected by filtration, washed with ethanol, and dried.
Characterization: The resulting metal complex should be characterized to confirm its formation and determine its properties:
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
Molar Conductance: To determine the electrolytic nature of the complex.
-
FT-IR Spectroscopy: To observe the shift in the C=N stretching frequency upon coordination to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex.
Quantitative Data Summary
The following tables summarize typical quantitative data for Schiff base ligands derived from substituted salicylaldehydes and their corresponding metal complexes. The exact values for this compound derivatives should be determined experimentally.
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base Ligand
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₆H₁₂F₄N₂O₂ |
| Appearance | Yellow crystalline solid |
| Yield (%) | 85-95% |
| Melting Point (°C) | >200°C |
| FT-IR (cm⁻¹) | |
| ν(O-H) | ~3400 (broad) |
| ν(C=N) | ~1625 |
| ν(C-F) | ~1100-1200 |
| ¹H NMR (δ, ppm) | |
| Ar-H | 7.0-8.0 |
| -CH=N- | 8.5-9.0 |
| -CH₂-CH₂- | ~4.0 |
| -OH | ~13.0 (intramolecular H-bond) |
Table 2: Physicochemical and Spectroscopic Data of a Representative Cu(II) Complex
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₆H₁₀CuF₄N₂O₂ |
| Appearance | Green/Brown solid |
| Yield (%) | 70-85% |
| Decomposition Temp. (°C) | >250°C |
| Molar Conductance (Ω⁻¹cm²mol⁻¹) | <20 (non-electrolyte) |
| Magnetic Moment (B.M.) | 1.7-2.2 |
| FT-IR (cm⁻¹) | |
| ν(C=N) | Shift to lower or higher frequency (~1600-1640) |
| New bands (M-N, M-O) | 400-600 |
| UV-Vis (nm) | |
| Ligand-to-Metal Charge Transfer | ~350-450 |
| d-d transitions | ~500-700 |
Biological Applications and Potential Mechanisms
Metal complexes of Schiff bases derived from hydroxybenzaldehydes have shown promising biological activities. The enhanced lipophilicity of the fluorinated derivatives may lead to improved cell membrane permeability and, consequently, better therapeutic efficacy.
Antimicrobial Activity: The antimicrobial activity of these complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate the lipid layers of bacterial and fungal cell membranes more easily. Once inside the cell, the metal complex can interfere with various cellular processes, such as enzyme activity and DNA replication, leading to cell death.
Anticancer Activity: Several metal complexes have demonstrated significant anticancer properties. The proposed mechanisms of action include:
-
DNA Binding and Cleavage: The complex can interact with DNA through intercalation or groove binding, leading to conformational changes that inhibit replication and transcription.
-
Enzyme Inhibition: The metal complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.
-
Induction of Apoptosis: The complexes can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of metal complexes.
Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action for Schiff base metal complexes.
Application Notes: Synthesis and Applications of Schiff Bases Derived from 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Schiff bases via the condensation reaction of 3,5-Difluoro-2-hydroxybenzaldehyde with various primary amines. Schiff bases are a versatile class of compounds characterized by an azomethine (-C=N-) functional group. The presence of fluorine substituents and a hydroxyl group on the benzaldehyde ring imparts unique electronic properties and enhances the biological activity of the resulting imines. These compounds are of significant interest in drug discovery and materials science, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and fluorescent properties. This guide offers a general synthesis protocol, specific examples with quantitative data, and an overview of their key applications.
General Reaction and Mechanism
The synthesis of Schiff bases is a reversible condensation reaction between an aldehyde and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration, typically catalyzed by a small amount of acid, to form the stable imine product. The hydroxyl group at the ortho-position to the aldehyde can form an intramolecular hydrogen bond with the imine nitrogen, enhancing the stability of the compound.
Caption: General reaction for Schiff base synthesis.
Applications in Research and Drug Development
Schiff bases derived from substituted salicylaldehydes are widely explored for their therapeutic potential and as functional materials.
-
Anticancer Activity: Many Schiff bases exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis through signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The planar structure of these molecules allows them to intercalate with DNA, and the azomethine group is crucial for their biological activity.
-
Antimicrobial Agents: These compounds have shown potent activity against a range of bacteria and fungi. The imine linkage is often implicated in their ability to interfere with microbial cell processes. Metal complexes of these Schiff bases frequently show enhanced antimicrobial activity compared to the free ligands.
-
Fluorescent Probes: The conjugated system in these molecules often results in fluorescent properties. This has led to their use as chemosensors for the detection of metal ions, such as Al³⁺, where coordination to the Schiff base modulates its fluorescence emission.
Experimental Protocols
The following protocols provide a general method for synthesis and a more specific example. Researchers should optimize conditions for each unique primary amine.
General Protocol for Schiff Base Synthesis
This protocol outlines a standard procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (aromatic or aliphatic)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Amine Addition: In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Heat the mixture to reflux (typically 60-80°C) and maintain for 1-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying: Dry the purified product in a desiccator or vacuum oven.
-
Characterization: Confirm the structure of the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond is typically confirmed by a characteristic stretch in the IR spectrum around 1600-1630 cm⁻¹.[3]
Caption: Standard workflow for Schiff base synthesis.
Example Protocol: Synthesis of N'-[(3-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
This protocol is adapted for a similar fluorinated hydroxybenzaldehyde and serves as a specific guide.[1]
Materials:
-
3-Fluoro-2-hydroxybenzaldehyde (1.0 mmol, 140 mg)
-
Isoniazid (Pyridine-4-carbohydrazide) (1.0 mmol, 137 mg)
-
Methanol (10 mL)
Procedure:
-
A solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in methanol (5 mL) was prepared.
-
A solution of isoniazid (1.0 mmol) in methanol (5 mL) was prepared separately.
-
The isoniazid solution was added to the aldehyde solution.
-
The resulting mixture was stirred at room temperature for 4 hours.
-
The white precipitate that formed was collected by filtration, washed with cold methanol, and dried.
Data Presentation
The following table summarizes reaction parameters for the synthesis of Schiff bases from fluorinated hydroxybenzaldehydes and various primary amines.
| Aldehyde | Primary Amine | Solvent | Reaction Time | Temp. | Yield (%) | Reference |
| 3-Fluoro-2-hydroxybenzaldehyde | Isoniazid | Methanol | 4 h | RT | 38 | [1] |
| 3,5-Dihydroxybenzaldehyde | Generic Primary Amine | Ethanol | 1-6 h | Reflux | 80-95 | [3] |
| 2-hydroxybenzaldehyde | Ethylenediamine | Ethanol | 3 h | Reflux | High | [4] |
| 3-Hydroxybenzaldehyde | 4-amino-3-hydroxybenzoic acid | Ethanol | 8 h | 60°C | Good | [5] |
Note: Data for this compound with a range of amines is limited in published literature; the table includes analogous reactions to provide expected parameters.
Signaling Pathway Application: Anticancer Mechanism
Schiff bases derived from hydroxybenzaldehydes can induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the MAPK signaling cascade, which regulates cell proliferation and survival. Certain Schiff bases can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes within this pathway, leading to programmed cell death.[1][2]
References
- 1. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scirj.org [scirj.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
No Established Role for 3,5-Difluoro-2-hydroxybenzaldehyde in Cardiovascular Drug Synthesis
Despite the significant interest in fluorinated compounds within medicinal chemistry, a comprehensive review of scientific literature and patent databases reveals no established or documented role for 3,5-Difluoro-2-hydroxybenzaldehyde in the synthesis of existing cardiovascular drugs.
Currently, there are no publicly available research articles, patents, or clinical trial data that describe the use of this compound as a starting material, intermediate, or key building block in the development of any known cardiovascular therapeutic agents. While the unique properties of fluorine-containing molecules make them attractive for drug design, this specific aldehyde has not been reported in the synthetic pathways of drugs targeting cardiovascular diseases.
Potential Research Interest and Theoretical Applications
While no concrete applications exist, the chemical structure of this compound presents features that could be of theoretical interest to medicinal chemists in the cardiovascular field. The presence of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate. The ortho-hydroxybenzaldehyde moiety is a versatile scaffold that can participate in a variety of chemical reactions to build more complex molecular architectures.
Hypothetically, this compound could be explored as a precursor for the synthesis of novel compounds targeting various cardiovascular pathways. For instance, it could potentially be used to synthesize novel chalcones, Schiff bases, or heterocyclic compounds that could be screened for activity as:
-
Calcium Channel Blockers: The dihydropyridine class of calcium channel blockers, for example, is synthesized from aldehyde precursors.
-
Anti-inflammatory Agents: Chronic inflammation is a key factor in atherosclerosis. Salicylaldehyde derivatives have been investigated for their anti-inflammatory properties.
-
Antioxidants: Oxidative stress contributes to cardiovascular disease. Phenolic compounds can exhibit antioxidant activity.
However, it is crucial to reiterate that these are speculative applications based on the general principles of medicinal chemistry and the known reactivity of the functional groups present in this compound. There is no experimental evidence to support these hypotheses at this time.
Data Presentation
As no quantitative data for the application of this compound in cardiovascular drug synthesis has been found, a data table cannot be generated.
Experimental Protocols
Similarly, the absence of cited experiments precludes the provision of detailed experimental protocols for the synthesis of cardiovascular drugs using this compound.
Visualizations
To illustrate a hypothetical synthetic workflow, a generalized scheme for the potential utilization of a substituted salicylaldehyde in the synthesis of a chalcone, a class of compounds with diverse biological activities, is provided below. This is a theoretical representation and does not correspond to a known cardiovascular drug synthesis.
Caption: Hypothetical workflow for chalcone synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Difluoro-2-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3,5-Difluoro-2-hydroxybenzaldehyde by column chromatography.
Troubleshooting and FAQs
Here are some common issues encountered during the purification of this compound and their potential solutions:
Q1: My compound is not moving off the column, or is moving very slowly.
A1: This is a common issue when purifying polar compounds like this compound. The hydroxyl and aldehyde groups can interact strongly with the silica gel.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities, you might consider adding a small amount of methanol to your eluent.[1]
-
-
Possible Cause: The compound has decomposed on the silica gel.
Q2: I am seeing poor separation between my desired product and impurities.
A2: Achieving good resolution is key to obtaining a pure product.
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[3] Try different solvent combinations, such as dichloromethane/hexane or acetone/hexane.[2]
-
-
Possible Cause: The column was not packed or loaded correctly.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or bubbles. The sample should be loaded in a narrow band. Dry loading the sample onto a small amount of silica gel can often improve resolution.[4]
-
Q3: The collected fractions are showing streaks or tailing on the TLC plate.
A3: Tailing can be an indication of interactions between the analyte and the stationary phase.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic impurities, adding a small amount of triethylamine can help.[1]
-
-
Possible Cause: The column is overloaded with the sample.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1.
-
Q4: My purified compound seems to have decomposed after purification.
A4: Some compounds are sensitive to prolonged exposure to the stationary phase.
-
Possible Cause: The compound is unstable on silica gel over long periods.
-
Solution: If you suspect instability, try to run the column as quickly as possible without sacrificing separation. Using a slightly more polar solvent system to speed up elution can be beneficial. Alternatively, consider using a less acidic stationary phase like alumina.[5]
-
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography purification of this compound, based on typical procedures for similar compounds.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.[3] |
| Rf Value (TLC) | 0.2 - 0.3 | In the chosen mobile phase for optimal separation.[3] |
| Loading Method | Dry Loading | Recommended for better resolution.[6] |
| Elution | Gradient Elution | A gradual increase in solvent polarity generally yields better separation than isocratic elution.[6] |
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound using column chromatography.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Prepare a series of mixtures with increasing polarity (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
2. Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[3]
-
Add another thin layer of sand on top of the packed silica gel.[3]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[3]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.[4]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by switching to the pre-made solvent mixtures of higher polarity.[3]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[3]
5. Isolation of the Purified Compound:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Optimizing reaction yield for 3,5-Difluoro-2-hydroxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yield and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all. What are the likely causes?
-
Answer: Low or no yield in the formylation of 3,5-difluorophenol can stem from several factors:
-
Inadequate Reaction Conditions: The classical Duff reaction, which often employs glycerol and boric acid, can be inefficient for electron-deficient phenols like 3,5-difluorophenol. A modified approach using a stronger acid as a solvent and catalyst is often more effective.
-
Moisture in Reagents or Glassware: The presence of water can hydrolyze the reactive intermediates in the Duff reaction, significantly reducing the yield. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Sub-optimal Temperature: The reaction temperature is critical. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product.
-
Poor Quality of Reagents: The purity of the starting 3,5-difluorophenol and hexamethylenetetramine (hexamine) is crucial. Impurities can interfere with the reaction.
-
Issue 2: Formation of a Tar-Like or Polymeric Substance
-
Question: My reaction mixture has turned into a dark, tarry mess. What went wrong?
-
Answer: The formation of tar-like substances is a common issue in formylation reactions, especially under harsh conditions.
-
Excessive Heat: Overheating the reaction mixture can lead to polymerization of the phenol or side reactions involving the formylating agent.
-
Incorrect Reagent Stoichiometry: An incorrect ratio of phenol to hexamine can promote the formation of polymeric byproducts.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can contribute to the formation of complex, insoluble materials.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are some effective purification strategies?
-
Answer: Purifying substituted salicylaldehydes can be challenging due to the presence of unreacted starting materials and side products.
-
Incomplete Hydrolysis: The initial product of the Duff reaction is an imine intermediate, which must be hydrolyzed to the aldehyde. Incomplete hydrolysis will lead to a mixture of products. Ensure the acidic workup is sufficient to complete this step.
-
Formation of Schiff Bases: The product aldehyde can react with amines present in the reaction mixture to form Schiff bases, which can complicate purification.
-
Recommended Purification Techniques:
-
Steam Distillation: For volatile salicylaldehydes, steam distillation can be an effective method to separate the product from non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from closely related impurities. A solvent system of ethyl acetate and hexane is often a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can significantly improve purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: A modified Duff reaction using trifluoroacetic acid (TFA) as the solvent has been shown to be highly effective for the ortho-formylation of electron-deficient phenols like 3,5-difluorophenol, with reported yields as high as 79%.[1] This method generally offers better results than the classical Duff reaction conditions.
Q2: What are the expected side products in the synthesis of this compound?
A2: While the primary product is the ortho-formylated this compound, several side products can be formed:
-
Unreacted 3,5-difluorophenol: Incomplete reaction is a common reason for the presence of the starting material in the final mixture.
-
Imine intermediate: Incomplete hydrolysis of the initial adduct will result in the corresponding imine.
-
Schiff bases: The product aldehyde can react with amine byproducts from the decomposition of hexamine.
-
Polymeric materials: As mentioned in the troubleshooting section, tar-like substances can form under certain conditions.
Q3: Can the Reimer-Tiemann reaction be used as an alternative synthesis method?
A3: The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[2] It typically involves the reaction of a phenol with chloroform in the presence of a strong base. While it is a viable alternative, the Duff reaction, particularly the modified version with TFA, is often preferred for its milder conditions and potentially higher yields with electron-deficient substrates.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Hexamine (Hexamethylenetetramine): Hexamine is flammable and can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
General Organic Synthesis Hazards: As with any organic synthesis, be aware of the flammability of organic solvents and take precautions to avoid ignition sources.
Data Presentation
Table 1: Comparison of Formylation Methods for Phenols
| Reaction Method | Typical Reagents | Solvent | Typical Yields | Key Advantages | Key Disadvantages |
| Classical Duff Reaction | Phenol, Hexamine, Boric Acid | Glycerol | 15-25% | Simple setup, readily available reagents. | Low yields for electron-deficient phenols, high temperatures. |
| Modified Duff Reaction | Phenol, Hexamine | Trifluoroacetic Acid | 50-80%[1] | Higher yields for electron-deficient phenols, milder conditions. | TFA is corrosive and requires careful handling. |
| Reimer-Tiemann Reaction | Phenol, Chloroform, Strong Base | Biphasic (e.g., water/chloroform) | 20-50% | Well-established method. | Use of chloroform (a suspected carcinogen), often requires phase-transfer catalyst. |
Experimental Protocols
Modified Duff Reaction for the Synthesis of this compound
This protocol is based on the successful formylation of electron-deficient phenols using trifluoroacetic acid.[1]
Materials:
-
3,5-Difluorophenol
-
Hexamethylenetetramine (Hexamine)
-
Trifluoroacetic acid (TFA), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous trifluoroacetic acid.
-
Addition of Hexamine: To the stirred solution, add hexamethylenetetramine (1.1 - 1.5 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically around 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water.
-
Acidification and Extraction: Add a sufficient amount of aqueous HCl solution to hydrolyze the imine intermediate. Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
References
Troubleshooting guide for reactions involving 3,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for 3,5-Difluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in the synthesis of a variety of organic molecules. Its primary applications include:
-
Schiff Base Condensation: The aldehyde functionality readily reacts with primary amines to form Schiff bases (imines). These compounds and their metal complexes are of significant interest in catalysis, materials science, and medicinal chemistry.
-
Knoevenagel Condensation: It can react with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated systems, which are precursors to various heterocyclic compounds and other complex molecules.[1]
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated and subsequently alkylated to form ethers, allowing for further functionalization of the molecule.[2][3][4][5]
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Synthesis of Heterocycles: It serves as a precursor for the synthesis of various fluorine-containing heterocyclic compounds, which are of interest in pharmaceutical and agrochemical research.
Q2: What are the key safety considerations when working with this compound?
A2: According to safety data sheets, this compound is classified as a hazardous substance. Key safety precautions include:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store in a cool, dry, and dark place under an inert atmosphere, such as nitrogen.
Q3: What are the typical physical properties of this compound?
A3: The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63954-77-8 | |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 87-91 °C | |
| Boiling Point | 181.9 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥97% |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in reactions involving this compound.
Schiff Base Condensation
Problem: Low or no yield of the Schiff base product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The formation of Schiff bases is often a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Suboptimal Reaction Conditions | - Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can be beneficial.[6] - Solvent: Anhydrous polar solvents like ethanol or methanol are commonly used. Ensure the solvent is dry. - Temperature: Refluxing the reaction mixture is often necessary to ensure completion.[7] |
| Starting Material Impurity | Ensure the purity of both the this compound and the primary amine. Impurities can lead to side reactions and lower yields. |
Problem: Difficulty in purifying the Schiff base product.
| Potential Cause | Troubleshooting Steps |
| Contamination with Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Drive the reaction to completion as described above. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common and effective purification method.[8] |
| Product is an Oil or Difficult to Crystallize | If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or by attempting recrystallization from a different solvent system. |
Knoevenagel Condensation
Problem: Low yield of the condensed product.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | The choice of a basic catalyst is crucial. Weak bases like piperidine or pyridine are commonly used.[1][9] The catalyst should be basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde. |
| Unfavorable Reaction Equilibrium | The Knoevenagel condensation produces water, which can shift the equilibrium back to the reactants.[9] Performing the reaction in a system that allows for water removal (e.g., Dean-Stark trap) can improve yields. |
| Suboptimal Temperature | The optimal reaction temperature is dependent on the specific reactants. While some reactions proceed at room temperature, heating may be necessary. For phenolic aldehydes, avoid excessively high temperatures to prevent side reactions.[9] |
Williamson Ether Synthesis
Problem: Low yield of the ether product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure complete deprotonation of the phenolic hydroxyl group by using a strong enough base (e.g., NaH, KH, K₂CO₃) and anhydrous reaction conditions.[3][5] |
| Side Reactions (E2 Elimination) | The Williamson ether synthesis is an Sₙ2 reaction. To minimize the competing E2 elimination, it is best to use a primary alkyl halide. Secondary alkyl halides may give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[3][5] |
| Inappropriate Solvent | Dipolar aprotic solvents like DMF or DMSO are often used to facilitate the Sₙ2 reaction.[3] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the condensation of this compound with a primary amine.
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Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol. In a separate flask, dissolve 1.0 equivalent of the primary amine in anhydrous ethanol.
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Reaction Setup: Add the amine solution to the aldehyde solution with stirring. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
General Protocol for Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation with an active methylene compound.
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Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of this compound, 1.0-1.2 equivalents of the active methylene compound (e.g., diethyl malonate, malononitrile), and a suitable solvent (e.g., ethanol, pyridine).
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Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.
Visualizations
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
How to remove unreacted 2,4-difluorophenol from synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in removing unreacted 2,4-difluorophenol from synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2,4-difluorophenol from a reaction mixture?
A1: The most common and effective methods for removing unreacted 2,4-difluorophenol include:
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Aqueous Extraction: Ideal for separating the acidic 2,4-difluorophenol from non-acidic products.
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Column Chromatography: A versatile technique for separating compounds with different polarities.[1][2]
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Distillation: Suitable if there is a significant difference in boiling points between 2,4-difluorophenol and the desired product.[1]
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Recrystallization: Effective for purifying solid products where 2,4-difluorophenol remains in the mother liquor.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your desired product and the solvent system of your reaction. A decision-making workflow is provided below to guide your selection. Key factors to consider are the product's polarity, solubility, and thermal stability.
Q3: My product is sensitive to acidic or basic conditions. Can I still use an aqueous extraction?
A3: If your product is sensitive to strong acids or bases, you can use a milder basic solution for extraction, such as a saturated sodium bicarbonate solution. It is crucial to perform a small-scale test to ensure your product's stability under these conditions before proceeding with the entire batch.
Q4: 2,4-Difluorophenol is co-eluting with my product during column chromatography. How can I improve the separation?
A4: To improve separation during column chromatography, you can:
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Optimize the solvent system: A more polar or less polar eluent can alter the retention times of the compounds. Gradient elution, where the solvent polarity is changed during the separation, can also be effective.
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Change the stationary phase: If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase silica gel (C18).
-
Adjust the loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's capacity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product recovery after aqueous extraction. | The product may have some solubility in the aqueous basic solution. | Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
| The product may be degrading under the basic conditions. | Use a weaker base (e.g., sodium bicarbonate) for the extraction and minimize the contact time. | |
| The product is not separating from 2,4-difluorophenol during distillation. | The boiling points of the product and 2,4-difluorophenol are too close. | Consider fractional distillation for better separation. If the boiling points are very similar, distillation may not be a suitable method. |
| Oily residue remains after purification. | Residual solvent or impurities may be present. | Dry the product under high vacuum. If the residue persists, a final purification step like recrystallization or a second column chromatography may be necessary. |
Data Presentation
A summary of the physical properties of 2,4-difluorophenol is provided below to aid in the selection of an appropriate purification method.
| Property | Value |
| Molecular Formula | C₆H₄F₂O |
| Molecular Weight | 130.09 g/mol [2] |
| Appearance | Light yellow to yellow powder or lump; clear yellow-green liquid after melting.[2] |
| Melting Point | 22.4 °C[2] |
| Boiling Point | 145.7 °C (at 760 mmHg)[2] |
| Solubility in Water | Slightly soluble.[3][4] |
| Solubility in Organic Solvents | Soluble in polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., acetone, ethyl acetate) solvents. Sparingly soluble to insoluble in nonpolar solvents (e.g., toluene, hexane).[5] |
Experimental Protocols
Protocol: Removal of Unreacted 2,4-Difluorophenol by Aqueous Extraction
This protocol is suitable for reaction mixtures where the desired product is not acidic and is soluble in a water-immiscible organic solvent.
Materials:
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Reaction mixture containing the product and unreacted 2,4-difluorophenol in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution.
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Deionized water.
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Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Separatory funnel.
-
Beakers and flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The top layer will be the organic phase, and the bottom layer will be the aqueous phase (this may be reversed if using a denser organic solvent like dichloromethane).
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction (steps 2-5) with a fresh portion of 1 M NaOH solution to ensure complete removal of the 2,4-difluorophenol.
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Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirling the flask. The drying agent should no longer clump together when the solution is dry.
-
Filter the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Stability of 3,5-Difluoro-2-hydroxybenzaldehyde under acidic vs basic conditions
Technical Support Center: 3,5-Difluoro-2-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic and basic experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is influenced by its three key functional groups: a phenolic hydroxyl group, an aldehyde group, and a difluorinated aromatic ring. The primary concerns involve the reactivity of the aldehyde and phenol groups, particularly under basic conditions, which can lead to degradation. The carbon-fluorine bonds are generally stable but can be susceptible to cleavage under harsh conditions.
Q2: How is this compound expected to behave under basic (alkaline) conditions?
Under basic conditions, aromatic aldehydes lacking alpha-hydrogens, such as this compound, can be susceptible to degradation through several pathways:
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Cannizzaro Reaction : In the presence of a strong base, two molecules of the aldehyde can undergo a disproportionation reaction.[1][2][3] One molecule is oxidized to a carboxylic acid (3,5-difluoro-2-hydroxybenzoic acid), and the other is reduced to an alcohol (3,5-difluoro-2-hydroxybenzyl alcohol).[1][2][3] This is a common reaction for aldehydes without enolizable protons.[1][3]
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Aldol-Type Condensation : While the molecule itself cannot enolize, it can react with other enolizable carbonyl compounds in a Claisen-Schmidt condensation.[4][5] If other ketones or aldehydes are present in the reaction mixture, this could lead to the formation of β-hydroxy carbonyl compounds.[4][6][7]
-
Oxidation : The aldehyde group can be susceptible to oxidation, especially if exposed to air (auto-oxidation), a process that can be accelerated under basic conditions.
-
Phenoxide Formation : The phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which can alter the electronic properties and reactivity of the molecule. This may also result in color changes in the solution.
Q3: What is the expected stability of this compound under acidic conditions?
Generally, aromatic aldehydes are more stable under acidic conditions compared to basic conditions. However, potential degradation can still occur:
-
Oxidation : Strong oxidizing agents can convert the aldehyde to a carboxylic acid.[8]
-
Polymerization : Under very strong acidic conditions, aldehydes can sometimes undergo acid-catalyzed polymerization or condensation reactions, although this is less common for aromatic aldehydes.
-
Hydrolysis : For most aldehydes, hydrolysis is not a primary degradation pathway. A study on the related compound 2-hydroxybenzaldehyde showed it to be stable in water at pH 4, 7, and 9 for five days at 50°C.[9]
Q4: Are the fluorine substituents on the aromatic ring stable?
The carbon-fluorine bond on an aromatic ring is typically very strong and stable.[10] It is generally not susceptible to cleavage under typical acidic or basic conditions used in routine experiments. Degradation of the fluorinated ring would require harsh conditions that are not common in most laboratory procedures.
Q5: What are the visual or analytical signs of degradation?
Signs of degradation of this compound can include:
-
Visual Changes : A change in the color of the solution (e.g., turning yellow or brown) or the formation of a precipitate.
-
Analytical Changes : When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Solution turns yellow/brown after adding a base. | Formation of a phenoxide ion and/or potential air oxidation of the aldehyde. | This is an expected consequence of deprotonation of the phenol. To minimize oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of multiple new peaks in HPLC/LC-MS analysis of a basic solution. | Likely degradation via the Cannizzaro reaction or other side reactions. | Confirm the identity of the new peaks by mass spectrometry. If the Cannizzaro reaction is confirmed, consider if the reaction conditions (e.g., base concentration, temperature) can be modified to minimize this pathway. |
| Low recovery of the starting material from a reaction mixture stored under basic conditions. | Significant degradation of the compound. | Shorten the exposure time to basic conditions. If possible, perform the reaction at a lower temperature to slow the rate of degradation. |
| Precipitate forms in the solution over time. | Formation of insoluble degradation products or polymers. | Characterize the precipitate to understand its origin. Adjust solvent or reaction conditions to maintain the solubility of all components. |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[12][13][14][15]
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis :
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis :
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature and monitor at shorter time intervals (e.g., 0, 2, 4, 8 hours) due to expected lower stability.
-
At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation :
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a set period (e.g., 24 hours).
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation :
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a set period.
-
Analyze the samples at specified time points.
-
-
Analysis : Analyze all samples using a validated stability-indicating HPLC method, typically with a UV or photodiode array (PDA) detector. Use LC-MS to identify the mass of any degradation products.
Data Presentation
The following table is a hypothetical representation of results from a forced degradation study to illustrate how data on the stability of this compound would be summarized.
| Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 98.5 | Not Detected | Not Detected | 1.5 | |
| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 75.2 | 12.1 (m/z 173) | 12.5 (m/z 159) | 24.8 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 89.7 | 9.8 (m/z 173) | Not Detected | 10.3 |
Note: This is example data. Actual results may vary.
Visualizations
Caption: Potential Cannizzaro reaction of this compound.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. acdlabs.com [acdlabs.com]
- 15. longdom.org [longdom.org]
Preventing byproduct formation in nitro chromene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitro chromenes. Our aim is to help you overcome common challenges and prevent the formation of byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-nitro-2H-chromenes?
A1: The most prevalent method for synthesizing 3-nitro-2H-chromenes is the reaction between a substituted salicylaldehyde and a nitroalkene, such as β-nitrostyrene or nitroethylene. This reaction is typically an organocatalytic domino Michael/hemiketalization reaction. Various catalysts can be employed, with amines being the most common.
Q2: What are the major byproducts I should be aware of during nitro chromene synthesis?
A2: The primary byproduct of concern is the polymer of the nitroalkene reactant. This is especially problematic when using highly reactive nitroalkenes like nitroethylene. The polymerization can lead to a viscous or solidified reaction mixture, making product isolation difficult. Other potential byproducts include imines, which can form if a primary amine is used as a catalyst, and undesired stereoisomers in asymmetric syntheses.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the recommended purification techniques for nitro chromenes?
A4: Column chromatography is a widely used method for purifying nitro chromenes from the reaction mixture. A silica gel stationary phase with an eluent system such as ethyl acetate/hexane is often effective. Recrystallization from a suitable solvent can also be employed to obtain highly pure product.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Nitro Chromene
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed to completion (starting material remains). | Ineffective catalyst. | Switch to a more effective catalyst. Secondary amines like di-n-butylamine have been reported to be highly effective.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Inappropriate solvent. | Ensure the solvent is suitable for the reaction and that all reactants are soluble. | |
| Desired product is not formed. | Incorrect reagents or reaction conditions. | Verify the identity and purity of your starting materials. Double-check the reaction protocol, including catalyst choice and stoichiometry. |
| Decomposition of the product. | Some nitro chromenes may be unstable under certain conditions. Consider milder reaction conditions or a different synthetic route. |
Issue 2: Formation of a Viscous or Solid Precipitate (Polymerization)
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes thick, viscous, or solidifies. | Polymerization of the nitroalkene. | This is a common side reaction, especially with nitroethylene.[1] |
| Use of a tertiary amine catalyst (e.g., DABCO, N,N-diisopropylethylamine). | Tertiary amines can promote the polymerization of nitroalkenes.[1] Consider using a secondary amine catalyst like di-n-butylamine.[1] | |
| High reaction temperature. | Conduct the reaction at a lower temperature to minimize thermal polymerization. | |
| Presence of radical initiators. | Use purified, peroxide-free solvents and reagents. | |
| Presence of oxygen. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Polymeric material is difficult to remove. | High insolubility of the polymer. | If possible, try to dissolve the crude mixture in a suitable solvent and filter off the insoluble polymer before purification. In some cases, the polymer may adhere strongly to glassware. |
Quantitative Data on Nitro Chromene Synthesis
The following table summarizes yields from different synthetic protocols for 3-nitro-2H-chromenes. Note that direct comparison can be challenging due to variations in substrates and reaction conditions.
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Hydroxybenzaldehydes + Nitroethylene | di-n-butylamine | Toluene | Room Temp. | 2-48 h | 45-95 | [1] |
| Salicylaldehyde + β-Nitrostyrene | DABCO | Acetonitrile | 40 °C | Several hours | High | [2] |
| Salicylaldehydes + β-Nitrostyrenes | L-pipecolic acid | Toluene | 80 °C | Not specified | Good | [3] |
Experimental Protocols
General Procedure for the Synthesis of 3-Nitro-2H-chromenes using Di-n-butylamine
This protocol is adapted from a method described for the reaction of 2-hydroxybenzaldehydes with nitroethylene.[1]
-
To a solution of the substituted 2-hydroxybenzaldehyde (1 equivalent) in toluene, add di-n-butylamine (catalytic amount).
-
Slowly add nitroethylene (2-3 equivalents) to the mixture while stirring at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 3-nitro-2H-chromene.
General Procedure for the Synthesis of 2-Aryl-3-nitro-2H-chromenes using DABCO
This protocol is based on a reported synthesis of 2-aryl-3-nitro-2H-chromenes.[2]
-
Combine β-nitrostyrene (1 mmol) and salicylaldehyde (1.2 mmol) in a flask.
-
Add acetonitrile (10 mL) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 g).
-
Stir the mixture in a warm water bath at 40 °C.
-
Monitor the reaction until the nitrostyrene is consumed (as determined by TLC).
-
Perform a work-up by adding ethyl acetate and 10% sodium hydroxide to a separatory funnel for phase separation.
-
Dry the organic phase with sodium sulfate and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified if necessary.
Visualizations
Reaction Pathway and Byproduct Formation
References
HPLC method for monitoring 3,5-Difluoro-2-hydroxybenzaldehyde reaction progress
Technical Support Center: HPLC Analysis of 3,5-Difluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the HPLC analysis of this compound. This guide provides a recommended starting method for monitoring reaction progress, answers to frequently asked questions (FAQs), and detailed troubleshooting advice to help you resolve common issues encountered during your experiments.
Recommended HPLC Method
This method is a recommended starting point for the analysis of this compound and should be optimized for your specific instrumentation and reaction mixture. The method is based on reverse-phase chromatography, which is well-suited for the separation of aromatic aldehydes and phenolic compounds.[1][2][3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid[6] |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes, followed by a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL[6] |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 230 nm[7] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% acid). Filter through a 0.45 µm syringe filter before injection.[8] |
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of your reaction sample.
Caption: Experimental workflow for HPLC analysis.[6]
Troubleshooting Guide
This section addresses common problems you may encounter during the HPLC analysis of this compound.
FAQs and Troubleshooting Tips
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing is a common issue with phenolic compounds like this compound.[9] It is often caused by secondary interactions between the analyte and the stationary phase.[10][11] Here are the primary causes and solutions:
-
Residual Silanol Interactions: The hydroxyl group on your analyte can interact with exposed silanol groups on the silica-based C18 column.[9][10]
-
Column Overload: Injecting too much sample can lead to peak asymmetry.[12]
-
Solution: Dilute your sample or reduce the injection volume.[12]
-
-
Column Contamination: Buildup of strongly retained compounds from your reaction mixture can create active sites that cause tailing.
Q2: My retention times are shifting from run to run. What could be the cause?
A2: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[16]
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phases can lead to fluctuations in retention.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between runs can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.[17]
-
-
Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Check all fittings for leaks, especially between the pump and the injector, and between the column and the detector.[13]
-
Q3: I am not getting good separation between my starting material and product peaks. How can I improve resolution?
A3: Poor resolution can be addressed by modifying the mobile phase or other chromatographic parameters.
-
Mobile Phase Strength: The organic content of your mobile phase may be too high, causing your compounds to elute too quickly.
-
Solution: Decrease the initial percentage of acetonitrile in your gradient or use a shallower gradient.
-
-
Mobile Phase pH: Adjusting the pH can alter the retention of ionizable compounds.
-
Solution: Experiment with a slightly different pH to see if it improves selectivity.
-
-
Column Chemistry: A standard C18 column may not provide the best selectivity for your specific compounds.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.[5]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. halocolumns.com [halocolumns.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Synthesis and Purification of 3,5-Difluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3,5-Difluoro-2-hydroxybenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q1: My Duff reaction resulted in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Duff reaction for the synthesis of this compound can stem from several factors. The Duff reaction, which involves the formylation of phenols using hexamethylenetetramine (HMTA), is known to be generally inefficient.[1] Here are some common causes and optimization strategies:
-
Suboptimal Reaction Conditions: The reaction typically requires heating.[1] Ensure the reaction temperature is maintained within the optimal range, generally between 85-120°C, for a sufficient duration.[1] The use of anhydrous trifluoroacetic acid as a solvent and catalyst can sometimes improve yields compared to traditional methods.[2]
-
Moisture in Reagents or Solvents: The presence of water can negatively impact the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Purity of Starting Material: The purity of the starting material, 2,4-difluorophenol, is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product.
-
Stoichiometry of Reagents: The molar ratio of 2,4-difluorophenol to HMTA is a critical parameter. An excess of HMTA might be necessary, but a large excess can lead to the formation of by-products. Experiment with slight variations in the stoichiometry to find the optimal ratio for your specific setup.
Issue 2: Presence of Impurities in the Final Product
Q2: After synthesis, I observe multiple spots on my TLC plate, indicating the presence of impurities. What are the likely impurities and how can I minimize their formation?
A2: The presence of impurities is a common challenge in the synthesis of this compound. The primary impurities are often isomers and other reaction by-products.
-
Isomeric Impurities: The formylation of 2,4-difluorophenol can potentially occur at two different ortho positions relative to the hydroxyl group. This can lead to the formation of the undesired isomer, 4,6-Difluoro-2-hydroxybenzaldehyde . The regioselectivity of the Duff reaction is influenced by the electronic and steric effects of the substituents on the aromatic ring.[1] Lowering the reaction temperature may improve selectivity towards the thermodynamically more stable product.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted 2,4-difluorophenol in the crude product. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) can help ensure the reaction goes to completion.
-
Poly-formylated Products: Although less common, diformylation can occur if reaction conditions are too harsh or if there is a large excess of the formylating agent.[3]
-
By-products from Hexamethylenetetramine (HMTA): HMTA can undergo complex reactions under acidic conditions, potentially leading to the formation of polymeric or tar-like substances which can contaminate the product.
To minimize impurity formation, it is essential to have precise control over reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Issue 3: Difficulty in Purifying the Product
Q3: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
A3: Effective purification is key to obtaining high-purity this compound. A combination of techniques is often most effective.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[4]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is typically used. A gradient elution, starting with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, can provide good separation.[4]
-
-
Recrystallization: This technique can be very effective for removing small amounts of impurities, especially after an initial purification by column chromatography.
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Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For compounds like hydroxybenzaldehydes, a mixed solvent system, such as toluene and petroleum ether, can be effective.[5] The process involves dissolving the crude product in a minimum amount of the hot solvent and then slowly adding a less polar "anti-solvent" until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.
-
-
Sublimation: For some hydroxybenzaldehydes, sublimation under vacuum can be a powerful purification technique to remove non-volatile impurities.[6]
Frequently Asked Questions (FAQs)
Q4: What is the expected regioselectivity of the Duff reaction on 2,4-difluorophenol?
A4: The Duff reaction generally favors formylation at the position ortho to the hydroxyl group.[3] In the case of 2,4-difluorophenol, there are two available ortho positions (C3 and C5 relative to the fluorine at C2 and C4 respectively). The electronic effects of the fluorine atoms (electron-withdrawing) and the hydroxyl group (electron-donating and directing) will influence the final position of formylation. While the hydroxyl group strongly directs ortho, the fluorine atoms can deactivate the ring towards electrophilic substitution. The formation of the desired this compound (formylation at the C2 position of the phenol) is expected, but the formation of the isomeric 4,6-Difluoro-2-hydroxybenzaldehyde cannot be ruled out and should be considered a potential impurity.
Q5: How can I monitor the progress of the synthesis reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material (2,4-difluorophenol), you can observe the disappearance of the starting material spot and the appearance of the product spot(s) over time. This allows you to determine when the reaction is complete.
Q6: What analytical techniques are recommended for assessing the purity of the final product?
A6: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common setup for analyzing phenolic compounds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including any residual starting material.
Data Presentation
Table 1: Summary of Potential Impurities and Analytical Observables
| Impurity Name | Potential Origin | Expected Relative Polarity (TLC) | Key Analytical Signatures |
| 2,4-Difluorophenol | Unreacted starting material | Less polar than the product | Absence of aldehyde proton in 1H NMR; characteristic aromatic signals. |
| 4,6-Difluoro-2-hydroxybenzaldehyde | Isomeric by-product of formylation | Similar polarity to the desired product | Different chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum compared to the desired product. |
| Poly-formylated products | Over-reaction | More polar than the mono-formylated product | Presence of two aldehyde protons in the 1H NMR spectrum. |
| Polymeric by-products | Side reactions of HMTA | Often baseline material on TLC | Broad, unresolved peaks in chromatograms; complex, poorly resolved NMR spectra. |
Experimental Protocols
Protocol 1: General Procedure for the Duff Reaction Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenol (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 - 2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous trifluoroacetic acid as the solvent.
-
Reaction: Heat the reaction mixture to 85-100°C and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water.
-
Hydrolysis: Acidify the aqueous mixture with hydrochloric acid to hydrolyze the intermediate imine. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting low product purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Challenges in the scale-up synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the ortho-formylation of 3,5-difluorophenol. Two principal methods are considered: a modified Duff reaction and a magnesium-mediated formylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Moisture in reagents or solvents can deactivate the formylating agent or the catalyst. 2. Insufficient Reaction Temperature: The reaction may not have reached the required activation energy. 3. Inefficient Mixing: In heterogeneous or biphasic reactions, poor mixing can limit reagent contact. | 1. Reagent and Solvent Preparation: Ensure all reagents, especially magnesium chloride and paraformaldehyde, are anhydrous. Distill solvents if necessary. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. 3. Enhanced Agitation: For scale-up, ensure the stirring mechanism is adequate to maintain a homogeneous mixture. |
| Poor Regioselectivity (Formation of 3,5-Difluoro-4-hydroxybenzaldehyde) | 1. Reaction Conditions: The chosen formylation method and conditions may not sufficiently favor ortho-substitution. 2. Steric Hindrance: While less of a concern with 3,5-difluorophenol, steric factors can influence regioselectivity. | 1. Method Selection: The magnesium-mediated ortho-formylation is reported to be highly selective for the ortho position.[1][2] The Duff reaction's selectivity can be influenced by the acid used; trifluoroacetic acid has been shown to be effective for this substrate.[2] 2. Temperature Control: Lowering the reaction temperature may improve selectivity in some cases. |
| Formation of Byproducts (e.g., Di-formylated products, polymeric material) | 1. Stoichiometry: An excess of the formylating agent can lead to di-formylation. 2. Prolonged Reaction Time/High Temperature: Harsh conditions can promote side reactions and polymerization. | 1. Stoichiometric Control: Carefully control the molar ratio of the formylating agent to the phenol. 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid over-reaction. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Isomeric byproducts can be challenging to separate from the desired product by standard chromatography. 2. Tar Formation: Polymerization can lead to tarry residues that complicate extraction and purification. | 1. Crystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system. 2. Chromatographic Optimization: If chromatography is necessary, screen different solvent systems and stationary phases to achieve better separation. 3. Work-up Procedure: A thorough aqueous work-up can help remove some impurities before chromatographic purification. |
| Exothermic Reaction/Thermal Runaway | 1. Reaction Energetics: Formylation reactions can be exothermic.[3] 2. Inadequate Heat Dissipation at Scale: Heat removal becomes less efficient as the reaction volume increases. | 1. Controlled Reagent Addition: Add the reagents portion-wise or via a dropping funnel to manage the rate of heat generation. 2. Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, especially during scale-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising starting material for the synthesis of this compound?
A1: The most direct and commonly cited starting material is 3,5-difluorophenol.
Q2: Which formylation methods are recommended for the ortho-formylation of 3,5-difluorophenol?
A2: Two primary methods show promise for the selective ortho-formylation of 3,5-difluorophenol:
-
Modified Duff Reaction: Using hexamethylenetetramine (HMTA) in the presence of a strong acid like trifluoroacetic acid has been reported to yield the desired product.[2]
-
Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction): This method, which utilizes magnesium chloride, triethylamine, and paraformaldehyde, is known for its high ortho-selectivity with various phenols.[1][2]
Q3: What are the main challenges in achieving high regioselectivity for the 2-hydroxy isomer?
A3: The primary challenge is to direct the formylation to the ortho position (C2) of the phenol, avoiding the formation of the para-substituted isomer (3,5-difluoro-4-hydroxybenzaldehyde). The electronic properties of the fluorine atoms and the hydroxyl group influence the reactivity of the aromatic ring. The choice of formylation method and reaction conditions are crucial in controlling the regioselectivity.
Q4: What byproducts can be expected in the synthesis?
A4: Besides the undesired 4-hydroxy regioisomer, other potential byproducts include di-formylated products (if an excess of the formylating agent is used) and polymeric materials or tars, especially under harsh reaction conditions (high temperatures or prolonged reaction times).
Q5: What are the key safety considerations for scaling up this synthesis?
A5: Key safety considerations include:
-
Handling of Corrosive Reagents: Strong acids like trifluoroacetic acid require careful handling in a well-ventilated area.
-
Exothermic Reactions: Formylation reactions can be exothermic.[3] Proper temperature control and a plan for managing potential thermal runaways are essential, especially at a larger scale.
-
Solvent Safety: Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood when handling organic solvents.
Quantitative Data
Table 1: Reported Yields for the Formylation of Fluorinated Phenols
| Starting Material | Formylation Method | Product | Yield (%) | Reference |
| 3,5-Difluorophenol | Duff Reaction (modified with trifluoroacetic acid) | 3,5-Difluorosalicylaldehyde | 79 | [2] |
| 3,5-Difluorophenol | Duff formylation | 3,5-Difluoro-4-hydroxybenzaldehyde | - | [4] |
| 2-Bromophenol | Magnesium-mediated | 3-Bromosalicylaldehyde | 80-81 (crude), 68-69 (recrystallized) | [1] |
Note: The yield for the Duff formylation of 3,5-difluorophenol to the 4-hydroxy isomer was not specified in the available literature.
Experimental Protocols
Protocol 1: Magnesium-Mediated ortho-Formylation of a Substituted Phenol (General Procedure)
This protocol is a general method and should be optimized for the specific substrate, 3,5-difluorophenol.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add anhydrous magnesium chloride (1.5 equivalents) and triethylamine (3.75 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Phenol Addition: Add the substituted phenol (1 equivalent).
-
Paraformaldehyde Addition: Add paraformaldehyde (6.75 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 5% aqueous HCl and extract the product with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.[5]
Protocol 2: Modified Duff Reaction for the Preparation of 3,5-Difluorosalicylaldehyde (Adapted from Literature)
This protocol is based on a literature report for a similar transformation and will require optimization.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol (1 equivalent) in trifluoroacetic acid.
-
Reagent Addition: Add hexamethylenetetramine (HMTA) (equivalents to be optimized, typically 1.1-2.0).
-
Reaction: Heat the mixture under an inert atmosphere. The optimal temperature and reaction time need to be determined experimentally. Monitor the formation of the intermediate imine by TLC or HPLC.
-
Hydrolysis: Upon completion of the imine formation, cool the reaction mixture and add an aqueous acid (e.g., dilute sulfuric acid) to hydrolyze the imine to the aldehyde.
-
Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3,5-Difluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of aromatic compounds is paramount. 3,5-Difluoro-2-hydroxybenzaldehyde is a key building block, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to ensuring its identity and purity. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, placed in comparative context with the spectra of 2-hydroxybenzaldehyde and 3,5-difluorobenzaldehyde. This comparative approach, supported by experimental data and detailed protocols, offers a valuable resource for researchers in the field.
¹H NMR Spectral Data: A Comparative Summary
The following table summarizes the ¹H NMR spectral data for this compound and its structural analogs. The data for this compound is based on a predicted spectrum, while the data for the comparative compounds is derived from experimental spectra.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | ~9.8 | s | - | 1H |
| -OH | ~11.0 | s (broad) | - | 1H | |
| H-4 | ~7.2 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 3.0 | 1H | |
| H-6 | ~7.0 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 3.0 | 1H | |
| 2-Hydroxybenzaldehyde | -CHO | 9.88 | s | - | 1H |
| -OH | 11.03 | s | - | 1H | |
| H-3 | 7.00 | d | 8.4 | 1H | |
| H-4 | 7.52 | t | 7.7 | 1H | |
| H-5 | 6.94 | t | 7.5 | 1H | |
| H-6 | 7.47 | dd | 7.7, 1.7 | 1H | |
| 3,5-Difluorobenzaldehyde | -CHO | 9.92 | s | - | 1H |
| H-2, H-6 | 7.55 | d | 5.6 | 2H | |
| H-4 | 7.35 | t | 8.7 | 1H |
Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H NMR spectra of benzaldehyde derivatives is crucial for data reproducibility and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the benzaldehyde derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and well-resolved peaks.
3. Data Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses should be employed to allow for the complete relaxation of protons.
-
Number of Scans: The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
¹H NMR Spectrum Interpretation
This compound:
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The aldehydic proton (-CHO) will appear as a singlet significantly downfield, around δ 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic proton (-OH) is also expected to be a singlet, likely broad, and shifted far downfield to around δ 11.0 ppm, a characteristic feature of intramolecular hydrogen bonding with the adjacent aldehyde group. The two aromatic protons, H-4 and H-6, will be non-equivalent and are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho-coupling) and with the two fluorine atoms.
Comparison with 2-Hydroxybenzaldehyde:
The ¹H NMR spectrum of 2-hydroxybenzaldehyde provides a baseline for understanding the influence of the hydroxyl group. Similar to the difluoro-substituted analog, the aldehydic and phenolic protons appear as singlets at δ 9.88 and δ 11.03 ppm, respectively, with the downfield shift of the hydroxyl proton indicating strong intramolecular hydrogen bonding. The aromatic region, however, is more complex due to the presence of four non-equivalent protons, resulting in a series of doublets and triplets.
Comparison with 3,5-Difluorobenzaldehyde:
The spectrum of 3,5-difluorobenzaldehyde highlights the effect of the two fluorine atoms on the aromatic protons. The aldehydic proton appears as a singlet at δ 9.92 ppm. Due to the symmetry of the molecule, the two protons ortho to the aldehyde group (H-2 and H-6) are chemically equivalent and appear as a doublet, while the proton para to the aldehyde group (H-4) appears as a triplet. The fluorine atoms exert a strong electron-withdrawing effect, leading to a general downfield shift of the aromatic protons compared to unsubstituted benzaldehyde.
Visualizing Molecular Structure and Coupling
The following diagrams, generated using the DOT language, illustrate the molecular structures and the key spin-spin coupling interactions.
Caption: Molecular structure of this compound.
Caption: Key proton-proton and proton-fluorine coupling in this compound.
A Comparative Guide to Purity Assessment of 3,5-Difluoro-2-hydroxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3,5-Difluoro-2-hydroxybenzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are included to assist researchers in selecting the most appropriate method for ensuring the quality and consistency of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful substances in the final product. Therefore, robust analytical methods for purity assessment are essential. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile compounds.[1] This guide details a recommended HPLC method and compares it with Gas Chromatography (GC), a common alternative.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Based on common synthetic routes for substituted benzaldehydes, potential impurities in this compound may include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomers: Positional isomers that may form during synthesis.
-
Oxidation products: The corresponding carboxylic acid (3,5-Difluoro-2-hydroxybenzoic acid) due to oxidation of the aldehyde group.
-
By-products: Other related compounds formed from side reactions.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the recommended method for the purity assessment of this compound. This technique separates compounds based on their polarity.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for separating aromatic aldehydes and their impurities.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample solution by dissolving 10 mg of the this compound to be tested in 10 mL of methanol to a final concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Data Presentation: HPLC Purity Assessment
The following table presents hypothetical data from the analysis of this compound from two different suppliers compared to an analytical standard.
| Sample | Retention Time (min) | Peak Area | % Area (Purity) |
| Analytical Standard | 8.52 | 1258900 | 99.85 |
| Supplier A | 8.51 | 1234500 | 98.50 |
| Impurity 1 | 6.23 | 15200 | 1.21 |
| Impurity 2 | 9.87 | 3600 | 0.29 |
| Supplier B | 8.53 | 1245600 | 99.21 |
| Impurity 3 | 7.45 | 9900 | 0.79 |
Comparison with an Alternative Method: Gas Chromatography (GC)
Gas Chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds.[1] For less volatile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[2]
Comparison of HPLC and GC Methods
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization may be required for others.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility, which adds a step to the workflow. |
| Instrumentation | HPLC system with pump, injector, column, and detector (e.g., UV, DAD). | GC system with gas supply, injector, column, oven, and detector (e.g., FID, MS). |
| Resolution | High resolution for a wide range of compounds. | Excellent resolution for volatile compounds. |
| Sensitivity | High sensitivity, depending on the detector. | Very high sensitivity, especially with detectors like FID and MS. |
| Data Output | Chromatogram showing retention time and peak area for quantification. | Chromatogram for quantification; Mass Spectrometry (MS) detector provides structural information.[3] |
Experimental Protocol: GC Purity Assessment (with Derivatization)
1. Derivatization:
-
React the this compound sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
In a vial, dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of BSTFA.
-
Heat the mixture at 60°C for 30 minutes.
2. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
Logical Workflow for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Salicylaldehydes
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules represents a powerful tool for enhancing therapeutic potential. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated salicylaldehydes, supported by experimental data, to illuminate the "fluorine advantage" in drug design and development.
The introduction of fluorine into a salicylaldehyde scaffold can significantly modulate its physicochemical properties, leading to enhanced biological activities, including antimicrobial and anticancer effects. This is often attributed to fluorine's high electronegativity, which can alter the acidity of nearby protons, and its ability to increase lipophilicity, thereby improving membrane permeability and metabolic stability.[1][2]
Enhanced Antimicrobial Efficacy: A Quantitative Look
The antimicrobial potency of salicylaldehyde derivatives can be significantly amplified through fluorination. A comparative study on a series of Schiff bases derived from isoniazid and various benzaldehydes, including fluorinated and non-fluorinated salicylaldehydes, provides clear evidence of this enhancement. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for quantifying antimicrobial efficacy.
A notable example is the comparison between the Schiff base derived from salicylaldehyde and its fluorinated counterpart, 5-fluoro-2-hydroxybenzaldehyde (a fluorinated salicylaldehyde). The data reveals a marked increase in activity against pathogenic fungi, particularly Candida albicans.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µM |
| Salicylaldehyde Schiff Base | Candida albicans | > 2000 |
| 5-Fluoro-salicylaldehyde Schiff Base | Candida albicans | 480 |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | 0.0007 |
| Isoniazid (Standard Antibiotic) | Staphylococcus aureus | 2.5 |
Data sourced from a study on Schiff bases derived from isoniazid and fluorinated benzaldehydes.[3]
The significantly lower MIC value for the fluorinated compound underscores the positive impact of fluorine substitution on antifungal activity.[3]
Potentiated Anticancer Activity: Targeting Key Signaling Pathways
Salicylaldehyde derivatives often exert their anticancer effects by modulating critical intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor progression.
The proposed mechanism involves the inhibition of key kinases like PI3K and Akt, which in turn affects downstream effectors like mTOR.
Figure 1. Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated salicylaldehyde derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted protocol for assessing antimicrobial activity.
1. Preparation of Compounds:
-
Stock solutions of the test compounds (fluorinated and non-fluorinated salicylaldehydes) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
-
The test microorganisms are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
4. Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated salicylaldehydes) and incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
4. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
5. IC50 Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Conclusion
The strategic incorporation of fluorine into the salicylaldehyde framework consistently demonstrates a significant enhancement in biological activity. The presented data and methodologies provide a clear and objective comparison, highlighting the "fluorine advantage" in the development of novel antimicrobial and anticancer agents. For researchers in drug discovery, these findings underscore the importance of considering fluorination as a key strategy to optimize the therapeutic potential of lead compounds.
References
- 1. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Scrutiny: A Comparative Analysis of 3,5-difluoro- and 3,6-difluoro-2-hydroxybenzaldehyde
A detailed spectroscopic comparison of two isomeric difluorinated hydroxybenzaldehydes reveals key differences in their molecular fingerprints. This guide provides an objective analysis of 3,5-difluoro-2-hydroxybenzaldehyde and 3,6-difluoro-2-hydroxybenzaldehyde, presenting available experimental and predicted spectroscopic data to aid researchers and drug development professionals in their identification and application.
The strategic placement of fluorine atoms on an aromatic ring can significantly influence a molecule's physicochemical and biological properties. In the realm of drug discovery and materials science, understanding the nuanced differences between positional isomers is paramount. This guide focuses on the spectroscopic comparison of this compound and 3,6-difluoro-2-hydroxybenzaldehyde, two isomers with distinct electronic environments that manifest in their spectral data.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below.
| Property | This compound | 3,6-difluoro-2-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol | 158.10 g/mol [1] |
| CAS Number | 63954-77-8 | 502762-92-7[1] |
| Melting Point | 87-91 °C | 73-77 °C[1] |
| Boiling Point | 181.9 ± 35.0 °C | Not available |
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the available spectroscopic data for the two isomers. It is important to note that while experimental data for 3,6-difluoro-2-hydroxybenzaldehyde is partially available, the data for this compound is primarily based on predicted values from spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
¹H NMR Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Predicted data, specific values not available in searches. |
| 3,6-difluoro-2-hydroxybenzaldehyde | A ¹H NMR spectrum is available, but specific peak assignments require further analysis of the raw data which is not available in the search results. |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted data, specific values not available in searches. |
| 3,6-difluoro-2-hydroxybenzaldehyde | Experimental data not explicitly found, but may be present in linked literature which is not directly accessible. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Predicted data, specific values not available in searches. |
| 3,6-difluoro-2-hydroxybenzaldehyde | Experimental data not explicitly found in the searches. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to identify chromophores.
| Compound | λmax (nm) |
| This compound | Predicted data, specific values not available in searches. |
| 3,6-difluoro-2-hydroxybenzaldehyde | Experimental data not explicitly found in the searches. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 159.02521 |
| [M+Na]⁺ | 181.00715 |
| [M-H]⁻ | 157.01065 |
Experimental Protocols
While specific experimental protocols for acquiring the spectra of these exact compounds were not detailed in the search results, general procedures for spectroscopic analysis of fluorinated benzaldehydes are well-established. Below are representative protocols.
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
IR Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile). The UV-Vis spectrum is then recorded using a spectrophotometer, typically over a range of 200-800 nm.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Structural Comparison and Rationale for Spectroscopic Differences
The positioning of the two fluorine atoms relative to the hydroxyl and aldehyde groups creates distinct electronic and steric environments in the two isomers, which is the underlying reason for the expected differences in their spectra.
In This compound , the fluorine atoms are positioned meta and para to the aldehyde group, and both are ortho to the hydroxyl group. Their electron-withdrawing effects will influence the chemical shifts of the aromatic protons and carbons.
In 3,6-difluoro-2-hydroxybenzaldehyde , one fluorine is ortho and the other is meta to the aldehyde group. The ortho fluorine is expected to have a more significant through-space coupling effect on the aldehyde proton in the ¹H NMR spectrum.
Biological Activity and Potential Signaling Pathways
While specific signaling pathway involvement for these exact molecules is not extensively documented, research indicates that fluorinated benzaldehyde derivatives exhibit notable antimicrobial properties. For instance, 3,6-difluoro-2-hydroxybenzaldehyde has shown efficacy against Staphylococcus aureus. The mechanism of action for such compounds is often attributed to their ability to interact with microbial enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity, aiding in cell membrane penetration, and can also increase the metabolic stability of the compound. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions with biological targets, potentially disrupting essential cellular processes. The antimicrobial action of benzaldehydes, in general, has been linked to the inhibition of bacterial flagella formation and the modulation of bacterial metabolism.
References
Characterization of 3,5-Difluoro-2-hydroxybenzaldehyde and its Derivatives by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 3,5-Difluoro-2-hydroxybenzaldehyde and its Schiff base derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification and structural elucidation in various research and development settings, including drug discovery and materials science. This document outlines the expected mass spectral data, detailed experimental protocols for analysis, and a comparison of the fragmentation pathways.
Mass Spectrometric Profile of this compound
The molecular ion peak ([M]⁺˙) for this compound (C₇H₄F₂O₂) is expected at a mass-to-charge ratio (m/z) of 158.0179. Key fragmentation pathways likely involve the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺˙).
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Relative Intensity |
| [M]⁺˙ | C₇H₄F₂O₂⁺˙ | 158 | Moderate |
| [M-H]⁺ | C₇H₃F₂O₂⁺ | 157 | High |
| [M-CHO]⁺ | C₆H₄F₂O⁺ | 129 | Moderate |
| [M-CO]⁺˙ | C₆H₄F₂O⁺˙ | 130 | Moderate |
| [C₅H₂F₂]⁺ | 113 | Low |
Comparison with a Schiff Base Derivative: N-(3,5-difluoro-2-hydroxybenzylidene)aniline
To illustrate the change in fragmentation upon derivatization, we will consider a representative Schiff base, N-(3,5-difluoro-2-hydroxybenzylidene)aniline, formed by the condensation of this compound with aniline. The formation of the imine linkage introduces new fragmentation pathways.
The molecular ion peak for this Schiff base (C₁₃H₉F₂NO) would be observed at m/z 233.0652. The fragmentation is expected to be dominated by cleavages around the imine bond and within the aromatic rings.
Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for N-(3,5-difluoro-2-hydroxybenzylidene)aniline
| Fragment Ion | Proposed Structure | Predicted m/z | Relative Intensity |
| [M]⁺˙ | C₁₃H₉F₂NO⁺˙ | 233 | High |
| [M-H]⁺ | C₁₃H₈F₂NO⁺ | 232 | Moderate |
| [M-C₆H₅]⁺ | C₇H₄F₂NO⁺ | 156 | Moderate |
| [C₆H₄F₂CN]⁺ | 136 | Moderate | |
| [C₆H₅NH]⁺ | 92 | Low | |
| [C₆H₅]⁺ | 77 | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is based on general methods for the analysis of aromatic aldehydes.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Synthesis and Mass Spectrometric Characterization of N-(3,5-difluoro-2-hydroxybenzylidene)aniline
This protocol outlines the synthesis of a Schiff base derivative followed by its analysis.
-
Synthesis:
-
Dissolve 1 mmol of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of aniline to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
-
Mass Spectrometry Analysis (Direct Infusion):
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: Dissolve the synthesized Schiff base in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
ESI-MS Parameters (for comparison):
-
Ionization Mode: Positive electrospray ionization.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 30 psi.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 300°C.
-
Mass Range: m/z 50-500.
-
-
EI-MS Parameters: As described in the protocol above, using a direct insertion probe if GC is not required.
-
Visualization of Fragmentation Pathways and Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for analysis.
Caption: Fragmentation of this compound.
Caption: Fragmentation of a Schiff base derivative.
Concluding Remarks
The mass spectrometric characterization of this compound and its derivatives provides valuable structural information. The parent aldehyde is expected to show characteristic losses of small fragments such as hydrogen, a formyl group, and carbon monoxide. Derivatization to a Schiff base introduces an imine linkage, leading to a more complex fragmentation pattern with cleavages that are indicative of the larger molecular structure. The provided experimental protocols offer a starting point for the analysis of these and similar compounds, which is essential for quality control in synthesis and for the identification of these moieties in complex mixtures encountered in drug development and chemical research.
Cytotoxicity of Substituted Salicylaldehyde Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various substituted salicylaldehyde compounds, focusing on hydrazone and Schiff base derivatives. The information presented is curated from recent studies to assist researchers in identifying promising candidates for further investigation in cancer therapy.
Quantitative Cytotoxicity Data
The cytotoxic activity of substituted salicylaldehyde derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of representative salicylaldehyde compounds against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Derivative | Substitution | Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde Hydrazones | ||||
| 4-Methoxy | HL-60 (Leukemia) | 0.04 | [1] | |
| 4-Methoxy | K-562 (Leukemia) | 0.03 | [1] | |
| 4-Methoxy | MCF-7 (Breast Cancer) | 0.23 | [1] | |
| 3-Methoxy | HL-60 (Leukemia) | Strong cytotoxicity reported | [1][2] | |
| 5-Methoxy | MCF-7 (Breast Cancer) | 0.91–3.54 | [1][3] | |
| 5-Bromo | HL-60 (Leukemia) | 3.14 | [1][4] | |
| 5-Bromo | SKW-3 (Leukemia) | 3.02 | [1][4] | |
| 5-Nitro | HL-60 (Leukemia) | High activity in micromolar range | [1][2] | |
| 5-Nitro | BV-173 (Leukemia) | High activity in micromolar range | [1][2] | |
| Dimethoxy Salicylaldehyde Benzoylhydrazones | ||||
| 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | 3-OCH3, 2'-OCH3 | HL-60 (Leukemia) | >10 | [5] |
| MCF-7 (Breast Cancer) | 30.1 ± 3.2 | [5] | ||
| 4-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | 4-OCH3, 2'-OCH3 | HL-60 (Leukemia) | 1.1 ± 0.2 | [5] |
| MCF-7 (Breast Cancer) | 25.6 ± 2.8 | [5] | ||
| Salicylaldehyde Schiff Bases | ||||
| Symmetrical bis-biphenyl salicylaldehyde Schiff base (L3) | 2-hydroxy-5-methoxy-3-nitrobenzaldehyde derivative | MDA-MB-231 (Breast Cancer) | Inhibition of 34.23% at 25 µg/ml |
Structure-Activity Relationship Insights
The cytotoxic activity of salicylaldehyde derivatives is significantly influenced by the nature and position of substituents on the salicylaldehyde ring.
-
Methoxy Group: The presence of a methoxy (-OCH3) group generally enhances cytotoxic activity. 4-methoxy substituted hydrazones have demonstrated particularly potent activity against leukemia and breast cancer cell lines, with IC50 values in the nanomolar range.[1] 3-methoxy and 5-methoxy derivatives also exhibit strong cytotoxic effects.[1][2]
-
Halogen Group: Halogenation, such as the introduction of a bromine (-Br) atom at the 5-position, leads to high activity against leukemic cell lines.[1][4]
-
Nitro Group: A nitro (-NO2) group at the 5-position also confers high cytotoxic activity in the micromolar range against leukemia cells.[1][2]
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above is predominantly conducted using the MTT assay.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Substituted salicylaldehyde compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted salicylaldehyde compounds. A vehicle control (medium with the solvent used to dissolve the compounds) should also be included. Incubate for a further 24 to 72 hours.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
Several studies suggest that salicylaldehyde derivatives, particularly hydrazones, exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Some hydrazone derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to the suppression of cancer cell growth.[6] The inhibition of this pathway can induce apoptosis (programmed cell death) and inhibit the cellular machinery responsible for proliferation.
Below is a diagram illustrating the experimental workflow for assessing cytotoxicity and a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting the potential point of inhibition by salicylaldehyde derivatives.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 6. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3,5-Difluoro-2-hydroxybenzaldehyde Reaction Products: A Comparative Guide
For researchers and professionals in drug development, the structural validation of novel compounds is a critical step. This guide provides a comparative analysis of the expected reaction products of 3,5-Difluoro-2-hydroxybenzaldehyde, focusing on two common classes of derivatives: chalcones and Schiff bases. The inclusion of fluorine atoms in pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making derivatives of this compound promising candidates for further investigation.[1][2][3] This guide outlines detailed experimental protocols for their synthesis and structural elucidation, presents expected analytical data in a comparative format, and discusses the strategic advantages of fluorine incorporation.
Comparison of Expected Reaction Products
The primary reactive sites of this compound are the aldehyde and hydroxyl groups. These allow for a variety of chemical transformations, most notably the formation of chalcones and Schiff bases.
Chalcones , synthesized via Claisen-Schmidt condensation with an appropriate acetophenone, are precursors to flavonoids and possess a wide range of biological activities.[4][5] The presence of the difluoro-2-hydroxylphenyl moiety is anticipated to modulate the biological and pharmacokinetic properties of the resulting chalcone.
Schiff bases , formed by the condensation of the aldehyde with a primary amine, are versatile ligands and have demonstrated significant antibacterial, antifungal, and anticancer activities.[6][7] The fluorine substituents on the aromatic ring can enhance the stability and biological efficacy of these compounds.
Below is a table summarizing the expected analytical data for a representative chalcone and Schiff base derivative of this compound, based on typical values for similar structures found in the literature.
| Property | Expected Chalcone Derivative (from Acetophenone) | Expected Schiff Base Derivative (from Aniline) | Non-Fluorinated Analogue (Salicylaldehyde Chalcone) |
| Appearance | Yellow Solid | Crystalline Solid | Pale Yellow Solid |
| ¹H NMR (δ, ppm) | |||
| Aldehyde Proton (CHO) | N/A | N/A | N/A |
| Azomethine Proton (-N=CH-) | N/A | ~8.5-9.0 (singlet) | N/A |
| Vinylic Protons (-CH=CH-) | ~7.5-8.0 (doublets, J ≈ 15 Hz) | N/A | ~7.4-7.9 (doublets, J ≈ 15 Hz) |
| Aromatic Protons | ~6.8-7.8 (multiplets) | ~6.9-7.9 (multiplets) | ~6.8-7.7 (multiplets) |
| Hydroxyl Proton (-OH) | ~10.0-13.0 (broad singlet) | ~12.0-14.0 (broad singlet) | ~9.5-12.5 (broad singlet) |
| ¹³C NMR (δ, ppm) | |||
| Carbonyl Carbon (C=O) | ~190-195 | N/A | ~188-193 |
| Azomethine Carbon (-N=CH-) | N/A | ~160-165 | N/A |
| Vinylic Carbons (-CH=CH-) | ~120-145 | N/A | ~118-143 |
| Aromatic Carbons | ~110-160 (with C-F couplings) | ~112-162 (with C-F couplings) | ~115-160 |
| IR (cm⁻¹) | |||
| O-H Stretch | ~3200-3500 (broad) | ~3100-3400 (broad) | ~3100-3500 (broad) |
| C=O Stretch | ~1640-1660 | N/A | ~1630-1650 |
| C=N Stretch | N/A | ~1610-1630 | N/A |
| C-F Stretch | ~1100-1250 | ~1100-1250 | N/A |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the expected molecular weight | [M+H]⁺ corresponding to the expected molecular weight | [M+H]⁺ corresponding to the expected molecular weight |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of chalcone and Schiff base derivatives are provided below.
Synthesis of a 3,5-Difluoro-2-hydroxyphenyl Chalcone Derivative
This protocol describes a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
A substituted or unsubstituted acetophenone
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
Dissolve this compound (1 equivalent) and the chosen acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH (e.g., 40%) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid product, wash with cold distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of a 3,5-Difluoro-2-hydroxyphenyl Schiff Base Derivative
This protocol outlines the condensation reaction to form a Schiff base.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
If necessary, recrystallize the product from a suitable solvent to achieve high purity.
Structural Validation Techniques
The synthesized products should be characterized using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR can also be a powerful tool.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) in chalcones, and imine (C=N) in Schiff bases.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, which helps in confirming its molecular formula.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this research.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Caption: Synthesis of a Schiff base derivative.
Caption: General experimental workflow for synthesis and validation.
Performance Comparison and Advantages of Fluorination
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][8][9] Compared to their non-fluorinated counterparts, the derivatives of this compound are expected to exhibit several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, leading to a longer biological half-life of the drug.[1]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance its bioavailability.[2]
-
Modulated Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect the binding of the molecule to its biological target.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency.[1]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scirj.org [scirj.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unipa.it [iris.unipa.it]
The Position of Fluorine: A Decisive Factor in the Reactivity of Hydroxybenzaldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for the rational design of synthetic pathways and novel molecular entities. This guide provides an objective comparison of how the position of a fluorine atom on the benzene ring of hydroxybenzaldehydes modulates their chemical reactivity. The analysis is supported by established electronic principles and includes detailed experimental protocols for comparative studies.
The interplay of electronic and steric effects, dictated by the location of the fluorine substituent relative to the hydroxyl and aldehyde groups, gives rise to distinct reactivity profiles for each isomer. These differences are critical in various synthetic applications, from nucleophilic additions to oxidation and reduction reactions.
Electronic Effects: A Tug-of-War Between Induction and Resonance
The reactivity of the aldehyde group in fluorinated hydroxybenzaldehydes is primarily governed by the electronic effects exerted by the fluorine and hydroxyl substituents. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon. Conversely, both fluorine and the hydroxyl group possess lone pairs of electrons that can be donated to the benzene ring through a resonance (mesomeric) effect (+M), which activates the ring, particularly at the ortho and para positions.
The net effect on reactivity depends on the position of the fluorine atom and the delicate balance between these opposing electronic forces.
-
Ortho-Fluorohydroxybenzaldehydes: The fluorine atom is in close proximity to the aldehyde group, exerting a strong -I effect and potentially participating in intramolecular hydrogen bonding with the hydroxyl group. This can influence the acidity of the hydroxyl proton and the reactivity of the aldehyde. Steric hindrance from the ortho-fluorine can also play a role in impeding the approach of bulky nucleophiles.
-
Meta-Fluorohydroxybenzaldehydes: In the meta position, the fluorine's +M effect does not extend to the aldehyde group. Therefore, its electron-withdrawing -I effect dominates, leading to a significant increase in the electrophilicity of the carbonyl carbon.
-
Para-Fluorohydroxybenzaldehydes: At the para position, both the -I and +M effects of fluorine are at play. While the -I effect deactivates the ring, the +M effect can partially counteract this by donating electron density.
The hydroxyl group, being a strong activating group through its +M effect, will also significantly influence the overall electron density of the ring and the reactivity of the aldehyde.
Quantitative Reactivity Comparison
To quantify the impact of substituents on the reactivity of aromatic systems, the Hammett equation is often employed. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of σ indicate the electronic effect of a substituent.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Predicted Effect on Aldehyde Electrophilicity |
| Fluorine | meta | 0.34 | Strong -I | Significant Increase |
| Fluorine | para | 0.06 | -I > +M | Slight Increase |
| Hydroxyl | meta | 0.12 | -I > +M | Slight Increase |
| Hydroxyl | para | -0.37 | +M > -I | Decrease |
Data sourced from established chemical literature. The combined effect of both substituents needs to be considered for a complete picture.
Based on these principles, a general trend in reactivity towards nucleophilic addition can be predicted. For a given hydroxybenzaldehyde isomer, the introduction of a fluorine atom is expected to increase the reactivity of the aldehyde group, with the effect being most pronounced when fluorine is in the meta position relative to the aldehyde.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the reactivity differences between fluoro-hydroxybenzaldehyde isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Nucleophilic Addition via Wittig Reaction
Objective: To compare the reaction yield of the Wittig reaction between different fluoro-hydroxybenzaldehyde isomers and a stabilized ylide, providing a measure of the relative electrophilicity of the aldehyde carbonyl carbon.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
3-Fluoro-4-hydroxybenzaldehyde
-
4-Fluoro-2-hydroxybenzaldehyde (and other relevant isomers)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates readiness.
-
Reaction: In separate, identical reaction flasks, dissolve each fluoro-hydroxybenzaldehyde isomer (1.0 eq) in anhydrous THF. Cool the solutions to 0 °C.
-
To each flask, add the prepared ylide solution (1.0 eq) dropwise over 15 minutes.
-
Allow the reactions to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench each reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the corresponding stilbene derivative for each isomer.
Protocol 2: Comparative Oxidation to Carboxylic Acids
Objective: To compare the rate of oxidation of different fluoro-hydroxybenzaldehyde isomers to their corresponding carboxylic acids, reflecting the susceptibility of the aldehyde C-H bond to cleavage.
Materials:
-
Fluoro-hydroxybenzaldehyde isomers
-
Potassium permanganate (KMnO₄)
-
Acetone
-
1 M Sulfuric acid
-
Sodium bisulfite
Procedure:
-
In separate, identical flasks, dissolve each fluoro-hydroxybenzaldehyde isomer (1.0 mmol) in acetone (20 mL).
-
To each stirring solution at room temperature, add a solution of KMnO₄ (1.2 mmol) in water (5 mL) dropwise.
-
Monitor the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. Record the time taken for the reaction to complete (disappearance of the purple color).
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Acidify the solution with 1 M sulfuric acid and extract the carboxylic acid product with ethyl acetate.
-
Analyze the reaction time and yield for each isomer to compare their relative rates of oxidation.
Mandatory Visualizations
Caption: Opposing electronic effects of a fluorine substituent.
Caption: General workflow for the comparative Wittig reaction.
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-2-hydroxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Difluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as a hazardous material and requires specialized disposal procedures. This guide provides a procedural, step-by-step approach to its safe handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Table 1: Essential Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Ensure adequate ventilation, such as working in a fume hood. |
| In case of Spills | For minor spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| Storage of Waste | Store in a cool, dry, well-ventilated area in a tightly closed, properly labeled hazardous waste container. Keep away from incompatible materials such as strong oxidizing agents. |
| Prohibited Disposal Methods | DO NOT dispose of this compound down the drain or in regular trash. Evaporation is not an acceptable method of disposal for hazardous waste. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
-
Waste Identification and Classification :
-
This compound should be treated as a hazardous waste. While a specific Resource Conservation and Recovery Act (RCRA) waste code is not assigned to this compound, it would likely fall under codes for hazardous wastes from non-specific sources, such as the F-list for spent halogenated solvents if used in such a manner, or be classified based on its characteristics of toxicity.[1][2]
-
Consult your institution's EHS department for guidance on the proper waste code assignment.
-
-
Waste Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate quantity.
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The primary recommended disposal method is incineration at a permitted hazardous waste incineration facility.[3] Such facilities are equipped with afterburners and flue gas scrubbers to handle the combustion products of halogenated organic compounds, which can include hydrogen fluoride.
-
Experimental Protocols for Waste Characterization
In some instances, a waste stream containing this compound may need to be characterized to determine if it meets the criteria for hazardous waste. The most common analytical method for this is the Toxicity Characteristic Leaching Procedure (TCLP).
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is designed to simulate the leaching a waste would undergo if disposed of in a municipal landfill. The resulting leachate is then analyzed for specific contaminants.
-
Sample Preparation : A representative sample of the waste is obtained. For solid wastes, the particle size is reduced if necessary.
-
Leaching Fluid Selection : The appropriate leaching fluid is selected based on the pH of the waste.
-
Extraction : The waste sample is placed in an extraction vessel with the selected leaching fluid for 18 hours.
-
Leachate Analysis : The liquid leachate is separated from the solid phase and analyzed for the concentration of contaminants. For organic compounds like this compound, analysis would typically be performed using gas chromatography-mass spectrometry (GC-MS).
While there are no specific regulatory limits for this compound in the TCLP, the presence of this and other hazardous constituents would contribute to the overall hazardous nature of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Logistics for Handling 3,5-Difluoro-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 3,5-Difluoro-2-hydroxybenzaldehyde, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive personal protective equipment plan is crucial to mitigate risks of skin, eye, and respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory.
| Protective Equipment | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] | Minimizes inhalation of dust or mist, which can cause respiratory tract irritation.[1] |
| Hand Protection | Protective gloves.[1] | To prevent direct skin contact. |
| Body Protection | Wear suitable protective clothing.[1] | To protect the body from accidental spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be kept tightly closed.[1] The substance is noted to be air-sensitive, so storing under an inert gas like argon is recommended.[1][3]
-
Label the storage area clearly with the chemical name and associated hazards.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.[2]
-
Before starting any work, ensure that an eyewash station and emergency shower are readily accessible.[1][4]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid breathing dust, mist, or spray.[1] Minimize the generation of dust during handling.[1]
-
Wash hands thoroughly after handling the chemical.[1]
3. In Case of a Spill:
-
For containment, stop the leak if it is safe to do so.[1]
-
Sweep or shovel spills into an appropriate, labeled container for disposal.[1]
-
Avoid creating dust.
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm. As a halogenated organic compound, it requires specific disposal procedures.[2][5]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][4]
-
Waste Collection:
-
Collect all waste, including any contaminated materials (e.g., gloves, absorbent paper) and rinsates from cleaning glassware, in a designated and properly labeled "Halogenated Organic Waste" container.[2][5]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
-
Disposal Procedure:
Visualizing Safety Protocols
To further clarify the necessary safety and handling procedures, the following diagrams illustrate the operational workflow and the logical hierarchy of safety controls.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
